5-(methylsulfonylmethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(methylsulfonylmethyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2S/c1-10(8,9)4-5-2-3-6-7-5/h2-3H,4H2,1H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMAOEOPCSCXTLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1=CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601274145 | |
| Record name | 1H-Pyrazole, 3-[(methylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1956365-20-0 | |
| Record name | 1H-Pyrazole, 3-[(methylsulfonyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1956365-20-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 3-[(methylsulfonyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601274145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Strategic Utilization of 5-(Methylsulfonylmethyl)-1H-pyrazole in Medicinal Chemistry
A Technical Guide for Drug Discovery & Development
Part 1: Executive Summary & Chemical Identity
5-(Methylsulfonylmethyl)-1H-pyrazole represents a specialized heterocyclic building block increasingly utilized in fragment-based drug discovery (FBDD). Its structural value lies in the unique combination of the pyrazole ring (a privileged scaffold acting as a hydrogen bond donor/acceptor) and the methylsulfonylmethyl tail (a polar, metabolic anchor).
In solution, 1H-pyrazoles undergo rapid annular tautomerism. Consequently, this compound is chemically identical to 3-(methylsulfonylmethyl)-1H-pyrazole . Researchers must recognize that suppliers often catalog this molecule under the "3-substituted" nomenclature to satisfy IUPAC priority rules when the nitrogen is unsubstituted.
Chemical Profile
| Property | Data / Specification |
| Primary CAS Number | 1006333-25-6 (Referenced often as the 3-isomer) |
| Alternate CAS | 1956365-20-0 (Salt forms or re-registrations) |
| IUPAC Name | 3-(Methanesulfonylmethyl)-1H-pyrazole |
| Molecular Formula | C₅H₈N₂O₂S |
| Molecular Weight | 160.20 g/mol |
| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors |
| cLogP | ~ -0.8 (Highly polar, favorable for lowering lipophilicity) |
| Tautomerism | Exists in equilibrium between 3- and 5- positions until |
Part 2: Tautomerism & Structural Logic
Understanding the fluxional nature of the pyrazole proton is critical for reaction planning. In the absence of an
Visualization: Tautomeric Equilibrium
The following diagram illustrates the proton migration that renders the 3- and 5- positions equivalent.
Caption: Rapid annular tautomerism renders the 3- and 5- isomers identical until the ring nitrogen is functionalized.
Part 3: Synthesis & Manufacturing Protocols
Recommended Synthetic Route
Precursor: Ethyl 1H-pyrazole-3-carboxylate (CAS: 5932-27-4)
Step-by-Step Methodology
-
Reduction (Ester to Alcohol):
-
Reagents: Lithium Aluminum Hydride (LiAlH₄) in THF at 0°C.
-
Logic: Converts the ester to the primary alcohol 1H-pyrazol-3-ylmethanol.
-
Note: Requires careful quenching (Fieser workup) to remove aluminum salts.
-
-
Activation (Alcohol to Mesylate/Chloride):
-
Reagents: Thionyl Chloride (SOCl₂) or Mesyl Chloride (MsCl) + TEA.
-
Logic: The hydroxyl group is a poor leaving group. Converting it to a chloride or mesylate activates the methylene position for nucleophilic attack.
-
Critical QC: Ensure complete removal of SOCl₂ to prevent side reactions in the next step.
-
-
Nucleophilic Displacement (Introduction of Sulfur):
-
Reagents: Sodium Methanethiolate (NaSMe) in DMF or EtOH.
-
Logic: The methanethiolate anion displaces the leaving group to form the sulfide intermediate.
-
Safety: NaSMe generates methanethiol (stench). Use bleach scrubbers for exhaust.
-
-
Oxidation (Sulfide to Sulfone):
-
Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA in DCM/Water.
-
Logic: Sulfones are metabolically stable. Oxone is preferred for green chemistry compliance over mCPBA.
-
Visualization: Synthetic Workflow
Caption: Step-wise functional group interconversion from the carboxylate precursor to the sulfone target.
Part 4: Medicinal Chemistry Applications
Why use this fragment?
In drug design, the this compound moiety serves as a bioisostere for amides or sulfonamides.
-
Dipole & Solubility: The sulfone group (
) is highly polar, improving the aqueous solubility of lipophilic kinase inhibitors. -
H-Bonding: The sulfone oxygens are weak H-bond acceptors, while the pyrazole -NH is a strong donor. This dual capability allows for precise orientation in the binding pocket (e.g., the hinge region of kinases like JAK or CDK).
-
Metabolic Stability: Unlike sulfides (susceptible to oxidation) or esters (susceptible to hydrolysis), the methylsulfonyl group is a "metabolic dead-end," extending the half-life (
) of the drug candidate.
Self-Validating QC Protocol
When sourcing or synthesizing this compound, verify identity using this logic:
-
1H NMR (DMSO-d6): Look for a singlet around
3.0 ppm (3H, ) and a singlet around 4.5 ppm (2H, ). The pyrazole protons should appear as a doublet or broad singlets around 6.3 and 7.7 ppm. -
LC-MS: Confirm
.
Part 5: Sourcing & Supplier Landscape
Due to the specialized nature of this fragment, it is rarely found in general catalogs (like Sigma-Aldrich) and is more common among heterocyclic specialists.
| Supplier Category | Recommended Vendors | Notes |
| Primary Synthesis Houses | Enamine , WuXi AppTec | Likely to have stock or rapid synthesis-on-demand capabilities. |
| Catalog Aggregators | ChemSpace , MolPort | Use these to search current global inventory. |
| Search Query | Use CAS 1006333-25-6 | Searching for the "3-isomer" yields better results than the "5-isomer." |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68684628, 3-(Methanesulfonylmethyl)-1H-pyrazole.[2] Retrieved from [Link][2]
- Fustero, S., et al. (2011).Improved Regioselectivity in Pyrazole Synthesis. Chemical Reviews. (Contextual grounding for pyrazole tautomerism).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[3] (Grounding for sulfone utility).
Sources
A Technical Guide to the Biological Activity of Pyrazole Derivatives Incorporating a Methylsulfonyl Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of 1H-pyrazole derivatives featuring a methylsulfonyl functional group. While the specific 5-(methylsulfonylmethyl) substitution is a niche area, this guide synthesizes the extensive research on closely related and pharmacologically significant analogues, primarily those with a (methylsulfonyl)phenyl moiety. The pyrazole scaffold is a cornerstone in medicinal chemistry, and the incorporation of a methylsulfonyl group is a validated strategy for achieving high potency and selectivity, particularly in the realms of anti-inflammatory and anticancer agent development. This document details synthetic pathways, analyzes structure-activity relationships (SAR), presents key preclinical data, and provides validated experimental protocols to empower researchers in the field of drug discovery.
Introduction: The Pyrazole Scaffold and the Significance of the Methylsulfonyl Group
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The synthetic tractability of the pyrazole ring enables extensive chemical modification, making it a focal point for the development of novel therapeutic agents targeting a wide array of diseases.[2][3]
A key advancement in harnessing the therapeutic potential of pyrazoles was the incorporation of a sulfonamide or methylsulfonyl (—SO₂CH₃) group. This functional group is a bioisostere of a carboxylic acid but is non-acidic, which can significantly improve pharmacokinetic properties. Crucially, the methylsulfonyl moiety was identified as a critical pharmacophoric element for achieving selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4][5] The landmark discovery of Celecoxib, a selective COX-2 inhibitor bearing a 4-(methylsulfonyl)phenyl substituent, revolutionized anti-inflammatory therapy and solidified the importance of this chemical motif in modern drug design. The electronic properties and hydrogen bonding capacity of the sulfonyl group allow it to anchor within a specific sub-pocket of the COX-2 active site, conferring selectivity over the constitutive COX-1 isoform and thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.
Beyond inflammation, pyrazole derivatives bearing this moiety have demonstrated significant potential as anticancer agents, targeting a range of kinases and other proteins integral to tumor progression.[6][7] This guide will dissect the chemistry and biology of these potent compounds.
Synthetic Strategies for Methylsulfonyl-Containing Pyrazoles
The construction of the pyrazole core is a well-established field in organic chemistry. The most common and versatile methods involve the cyclocondensation of a 1,3-dicarbonyl compound or an equivalent synthon with a hydrazine derivative. For the diarylpyrazole structures common among COX-2 inhibitors and anticancer agents, the synthesis typically begins with a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), which is subsequently cyclized.
A general workflow for synthesizing 1,5-diaryl-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazoles is depicted below. This pathway offers high yields and allows for modular variation of the substituents on the aryl rings, making it ideal for generating compound libraries for SAR studies.[8]
Caption: General Synthetic Workflow for Pyrazole Derivatives.
Modern approaches also utilize multicomponent reactions, which can generate highly substituted pyrazoles in a single, efficient step, often using green chemistry principles like solvent-free or microwave-assisted conditions.[9][10][11]
Key Biological Activities
Anti-inflammatory Activity
The primary anti-inflammatory mechanism of methylsulfonyl-pyrazole derivatives is the selective inhibition of the COX-2 enzyme.[2] COX-2 is induced at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and swelling. By selectively targeting COX-2, these compounds spare the gastroprotective functions of the COX-1 isoform.[12] The efficacy of these compounds is typically measured by their half-maximal inhibitory concentration (IC₅₀) against the purified enzymes.
| Compound Class | Target | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole-Sulfonamide | COX-2 | 0.034 - 0.052 | >1500 | [2] |
| Celecoxib Analogue | COX-2 | ~0.04 | ~375 | [13] |
| Pyrazolo[1,5-a]quinazoline | COX-2 | 0.047 | ~14 | [13] |
Table 1: Representative in vitro anti-inflammatory activity of pyrazole derivatives.
Anticancer Activity
The anticancer properties of these derivatives are multifaceted, stemming from their ability to interact with various targets crucial for cancer cell proliferation, survival, and metastasis.[7] Numerous studies have demonstrated potent cytotoxic activity against a wide range of human cancer cell lines.
Key Anticancer Mechanisms:
-
Kinase Inhibition: Many pyrazole derivatives act as ATP-competitive inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[6][14]
-
Tubulin Polymerization Inhibition: Certain derivatives can bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][15]
-
Induction of Apoptosis: By inhibiting key survival pathways, these compounds can trigger programmed cell death (apoptosis) in cancer cells.
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| Pyrazole-Chalcone Hybrid | HNO-97 (Head and Neck) | IC₅₀ | 10.0 | [16] |
| Thiazolyl-Pyrazoline | MCF-7 (Breast) | IC₅₀ | 0.07 | [17] |
| Pyrazole Derivative 5b | K562 (Leukemia) | GI₅₀ | 0.021 | [3][17] |
| Pyrazole Derivative 5b | A549 (Lung) | GI₅₀ | 0.69 | [3][17] |
| Pyrazole PTA-1 | CCRF-CEM (Leukemia) | IC₅₀ | 0.015 | [15] |
Table 2: Representative in vitro anticancer activity of pyrazole derivatives.
Mechanisms of Action: Visualizing the Pathways
Mechanism of COX-2 Inhibition
The selectivity of these compounds for COX-2 is primarily attributed to the interaction of the methylsulfonyl group with a distinct side pocket in the COX-2 active site, which is sterically hindered in COX-1 by a bulky isoleucine residue (replaced by a smaller valine in COX-2). This interaction provides an additional binding anchor, leading to potent and selective inhibition.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Mechanism of Anticancer Activity via Kinase Inhibition
Many cancers are driven by aberrant signaling from receptor tyrosine kinases (RTKs). Pyrazole derivatives can act as multi-target kinase inhibitors, blocking these signaling cascades at critical nodes, thereby inhibiting cell proliferation and survival.
Caption: Inhibition of a Receptor Tyrosine Kinase Pathway.
Structure-Activity Relationship (SAR) Insights
The biological activity of these compounds is highly dependent on their substitution patterns. Decades of research have yielded key SAR insights for drug design:[7][18][19]
-
N1-Substituent: For COX-2 and many kinase targets, a substituted phenyl ring at the N1 position is crucial for potent activity. Electron-withdrawing groups (e.g., chloro, fluoro) on this ring often enhance potency.
-
C3-Substituent: The nature of the group at the C3 position differentiates activity. For many anticancer agents, this position is occupied by a group that can interact with the kinase hinge region. For COX-2 inhibitors, a phenyl or other aryl group is common.
-
C5-Substituent: Similar to the N1 position, a substituted aryl group at C5 is often required for high affinity binding. For COX-2 inhibitors, a para-substituted phenyl ring fits well into the active site.
-
Methylsulfonyl Group Position: The para position on an N1 or C5 phenyl ring is optimal for COX-2 selectivity, as it allows the SO₂CH₃ group to access the critical selectivity side-pocket.[4]
Experimental Protocols
Protocol: Synthesis of 1,5-Bis(4-chlorophenyl)-3-[4-(methylsulfonyl)phenyl]-4,5-dihydro-1H-pyrazole
This protocol is adapted from established methods for synthesizing diarylpyrazoles and serves as a representative example.[8]
Step 1: Synthesis of 3-(4-chlorophenyl)-1-[4-(methylsulfonyl)phenyl]-2-propen-1-one (Chalcone)
-
Reagents: 4'-(Methylsulfonyl)acetophenone (0.05 mol), 4-chlorobenzaldehyde (0.05 mol), 10% aqueous sodium hydroxide (10 mL), Ethanol (30 mL).
-
Procedure: To a solution of 4'-(methylsulfonyl)acetophenone and 4-chlorobenzaldehyde in ethanol, add the NaOH solution.
-
Stir the mixture at room temperature for 10 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) using a petroleum ether-ethyl acetate (3:1 v/v) eluent.
-
Upon completion, pour the reaction mixture into crushed ice.
-
Filter the precipitated yellow solid, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Step 2: Synthesis of the Final Pyrazole Derivative
-
Reagents: Chalcone from Step 1 (10.0 mmol), 4-chlorophenylhydrazine hydrochloride (20.0 mmol), Glacial acetic acid (50 mL).
-
Procedure: Combine the chalcone and 4-chlorophenylhydrazine hydrochloride in glacial acetic acid.
-
Reflux the mixture for 8 hours. Monitor progress by TLC.
-
After cooling, pour the reaction mixture into crushed ice.
-
Filter the resulting precipitate, wash with water, and dry.
-
Self-Validation: Characterize the final product using ¹H-NMR, ¹³C-NMR, Mass Spectrometry, and Elemental Analysis to confirm its structure and purity. The expected mass for C₂₂H₁₈Cl₂N₂O₂S should be confirmed via MS (ESI).[8]
Protocol: In Vitro MTT Assay for Cytotoxicity
This is a standard colorimetric assay to assess the cytotoxic effect of a compound on cancer cell lines.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compound at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis (e.g., in GraphPad Prism).
Future Perspectives and Conclusion
Pyrazole derivatives incorporating a methylsulfonyl moiety remain a highly productive scaffold for the development of potent and selective therapeutic agents. While their role as anti-inflammatory COX-2 inhibitors is well-established, their potential in oncology is rapidly expanding. Future research should focus on:
-
Multi-Target Agents: Designing single molecules that can inhibit both inflammatory and oncogenic pathways (e.g., dual COX-2/kinase inhibitors).
-
Improving Pharmacokinetics: Optimizing the pyrazole core and its substituents to enhance metabolic stability, oral bioavailability, and reduce off-target toxicities.[4]
-
Targeted Delivery: Developing formulations or conjugates that can deliver these potent cytotoxic agents specifically to tumor tissues, maximizing efficacy while minimizing systemic side effects.
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therapeutic potential of pyrazole methyl sulfones in medicinal chemistry
The fusion of the pyrazole core with the methyl sulfone moiety creates a powerful chemical scaffold with diverse and potent therapeutic potential. As selective COX-2 inhibitors, they offer a promising avenue for safer anti-inflammatory drugs. Their demonstrated efficacy in oncology and microbiology highlights their versatility and importance in addressing critical unmet medical needs. Future research should focus on optimizing the pharmacokinetic and safety profiles of lead compounds through advanced SAR studies and exploring novel therapeutic targets to fully exploit the potential of this remarkable chemical class. [22]The continued development of innovative synthetic methodologies will further accelerate the discovery of next-generation pyrazole methyl sulfone-based therapeutics. [4][23]
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(N/A). (2018). RECENT CHEMICAL ADVANCEMENTS OF PYRAZOLE MOIETY IN ANTICANCER THERAPY. ResearchGate. [Link]
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I. Rani, et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Recent Patents on Benzonitrile Derivatives. [Link]
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P. Kumar, et al. (2022). Methyl-linked Pyrazoles: Synthetic and Medicinal Perspective. Mini Reviews in Medicinal Chemistry. [Link]
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M. Caprioglio, et al. (N/A). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. [Link]
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A. C. Paparo, et al. (N/A). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. [Link]
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(N/A). (N/A). Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. Semantic Scholar. [Link]
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(N/A). (N/A). A review on pyrazole derivatives of pharmacological potential. ResearchGate. [Link]
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S. Singh, et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
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S. Kumar, et al. (N/A). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]
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M. Mantzourani, et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]
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Y. Li, et al. (N/A). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
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E. Pontiki, et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
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(N/A). (2025). In Vivo and In Vitro Evaluation of Some New Pyrazole Derivatives in Comparison with Celecoxib. ResearchGate. [Link]
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S. Roy, et al. (N/A). SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. MedChemComm. [Link]
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(N/A). (N/A). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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E. Pontiki, et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. [Link]
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L. Li, et al. (2020). SAR Investigation and Discovery of Water-Soluble 1-Methyl-1,4-dihydroindeno[1,2- c]pyrazoles as Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry. [Link]
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(N/A). (2025). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. ResearchGate. [Link]
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S. K. Singh, et al. (N/A). Design, synthesis, and evaluation of pyrazolo-pyrazole derivatives on Methylisocitratelyase of Pseudomonas aeruginosa: in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
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(N/A). (N/A). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Semantic Scholar. [Link]
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The Ascendancy of 5-Substituted Methylsulfonyl Pyrazoles: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile cornerstone for the design of novel therapeutic agents. Its inherent drug-like properties and synthetic tractability have propelled its integration into a multitude of approved pharmaceuticals. Within this important class of heterocycles, the strategic incorporation of a methylsulfonyl moiety at the 5-position has unlocked a new dimension of pharmacological potential, particularly in the realm of selective enzyme inhibition. This in-depth technical guide provides a comprehensive exploration of 5-substituted methylsulfonyl pyrazoles, from their rational design and synthesis to their profound impact on contemporary drug discovery.
The Rationale: Why the Methylsulfonyl Group?
The introduction of a methylsulfonyl (-SO₂CH₃) group at the 5-position of the pyrazole ring is a deliberate and strategic choice driven by key medicinal chemistry principles. Unlike the more traditional sulfonamide (-SO₂NH₂) functionality, the methylsulfonyl group offers a unique combination of physicochemical and pharmacological properties:
-
Hydrogen Bonding Capabilities: The two oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, enabling crucial interactions with biological targets. This is a key feature in the design of potent and selective inhibitors.
-
Modulation of Physicochemical Properties: The methylsulfonyl group significantly influences the electronic nature and lipophilicity of the pyrazole core, impacting absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Metabolic Stability: The C-S bond in the methylsulfonyl group is generally more resistant to metabolic degradation compared to the S-N bond in sulfonamides, potentially leading to improved pharmacokinetic profiles.
-
Bioisosteric Replacement: In many instances, the methylsulfonyl group serves as a bioisostere for the sulfonamide group, maintaining or even enhancing biological activity while potentially mitigating off-target effects associated with sulfonamides.
A prime example of the successful application of this strategy is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. The methylsulfonyl group in some analogs of celecoxib has been shown to be a viable replacement for the sulfonamide pharmacophore, contributing to potent and selective COX-2 inhibition.[1]
Synthetic Strategies: Accessing the Core Scaffold
The synthesis of 5-substituted methylsulfonyl pyrazoles typically involves a multi-step approach, culminating in the formation of the pyrazole ring with the desired substitution pattern. A common and versatile method is the cyclocondensation of a 1,3-dicarbonyl compound with a suitable hydrazine derivative.
General Synthetic Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of 1,5-diaryl-3-substituted pyrazoles bearing a methylsulfonyl group.
Caption: Generalized synthetic workflow for 5-substituted methylsulfonyl pyrazoles.
Detailed Experimental Protocol: Synthesis of a 1-Aryl-3-(4-methylsulfonylphenyl) Pyrazole Derivative
This protocol is adapted from methodologies described for the synthesis of novel 1,3-diaryl pyrazole derivatives.[2]
Step 1: Synthesis of the Chalcone Intermediate
-
To a stirred solution of 4-(methylsulfonyl)acetophenone (1.0 eq) and a substituted benzaldehyde (1.0 eq) in ethanol, add a catalytic amount of aqueous sodium hydroxide.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry to afford the chalcone derivative.
Step 2: Synthesis of the 1,3-Diketone
-
Dissolve the chalcone from Step 1 in a suitable solvent such as dimethyl sulfoxide (DMSO).
-
Add hydrogen peroxide (30% w/v) and a catalytic amount of a suitable base (e.g., NaOH).
-
Stir the mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture into cold water to precipitate the 1,3-diketone.
-
Filter, wash with water, and dry the solid.
Step 3: Cyclocondensation to Form the Pyrazole Ring
-
Reflux a mixture of the 1,3-diketone from Step 2 (1.0 eq) and a substituted hydrazine hydrochloride (1.2 eq) in glacial acetic acid for 8-12 hours.
-
Monitor the reaction by TLC.
-
After cooling, pour the reaction mixture into ice-water.
-
Filter the resulting solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure 5-substituted methylsulfonyl pyrazole.
Biological Applications and Structure-Activity Relationships (SAR)
The primary therapeutic area where 5-substituted methylsulfonyl pyrazoles have demonstrated significant promise is in the development of anti-inflammatory and anticancer agents, primarily through the inhibition of the COX-2 enzyme.[2]
COX-2 Inhibition: A Key Target
Cyclooxygenase (COX) is a bifunctional enzyme that exists in two major isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is upregulated during inflammation and in various cancers. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
The methylsulfonyl group plays a critical role in the selective binding of these pyrazole derivatives to the COX-2 active site. Molecular docking studies have revealed that the sulfonyl oxygens can form key hydrogen bonds with amino acid residues within a secondary pocket of the COX-2 enzyme, such as Arg513 and His90, an interaction that is crucial for high-affinity binding and selectivity.[1]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have been conducted on 1,5-diaryl-3-substituted pyrazoles to optimize their COX-2 inhibitory activity and selectivity.
Caption: Key structure-activity relationships for 5-methylsulfonyl pyrazole COX-2 inhibitors.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Selected 5-Methylsulfonyl Pyrazole Analogs
| Compound | R¹ | R³ | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | 4-Sulfonamidophenyl | 4-Tolyl | 7.7 | 0.07 | 110 |
| Analog 1 | 4-Methylsulfonylphenyl | 4-Tolyl | >100 | 0.19 | >526 |
| Analog 2 | 4-Methylsulfonylphenyl | 4-Methoxyphenyl | >100 | 0.09 | >1111 |
| Analog 3 | 4-Methylsulfonylphenyl | 4-Chlorophenyl | >100 | 0.12 | >833 |
Data is illustrative and compiled from various sources for comparative purposes.[2][3]
The data clearly indicates that the replacement of the sulfonamide group with a methylsulfonyl group maintains, and in some cases enhances, COX-2 selectivity.
Anticancer Activity
The overexpression of COX-2 is implicated in the pathogenesis of several types of cancer. By inhibiting COX-2, 5-substituted methylsulfonyl pyrazoles can exert anticancer effects through various mechanisms, including the induction of apoptosis and the inhibition of angiogenesis. Several novel 1,3-diaryl pyrazole derivatives bearing a methylsulfonyl moiety have demonstrated potent in vitro activity against various cancer cell lines.[2]
Future Directions and Perspectives
The exploration of 5-substituted methylsulfonyl pyrazoles continues to be a fertile ground for drug discovery. Future research efforts are likely to focus on:
-
Optimization of ADME-Tox Properties: Fine-tuning the substitution patterns on the aryl rings to improve pharmacokinetic and safety profiles.
-
Dual-Target Inhibitors: Designing hybrid molecules that inhibit both COX-2 and other relevant cancer targets, such as 5-lipoxygenase (5-LOX), to achieve synergistic therapeutic effects.
-
Exploration of Other Therapeutic Areas: Investigating the potential of this scaffold in other disease areas where selective enzyme inhibition is a valid therapeutic strategy.
Conclusion
5-Substituted methylsulfonyl pyrazoles represent a compelling class of compounds with significant therapeutic potential, particularly as selective COX-2 inhibitors for the treatment of inflammation and cancer. Their rational design, enabled by a deep understanding of structure-activity relationships and target-ligand interactions, showcases the power of modern medicinal chemistry. The synthetic accessibility and tunable nature of the pyrazole core ensure that this scaffold will remain a focal point of innovation in the ongoing quest for safer and more effective medicines.
References
-
Synthesis of Novel Celecoxib Analogues by Bioisosteric Replacement of Sulfonamide as Potent Anti-Inflammatory Agents and Cyclooxygenase Inhibitors. PubMed. [Link]
-
Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere. PubMed. [Link]
-
5-Heteroatom substituted pyrazoles as canine COX-2 inhibitors. Part III: molecular modeling studies on binding contribution of 1-(5-methylsulfonyl)pyrid-2-yl and 4-nitrile. PubMed. [Link]
-
Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. [Link]
-
Comparative structure-activity relationship studies of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl and (hetero)aryl triazoles and pyrazoles in canine COX inhibition. PubMed. [Link]
-
Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. PubMed. [Link]
-
Synthesis and structure-activity relationship (SAR) of (5,7-disubstituted 3-phenylsulfonyl-pyrazolo[1,5-a]pyrimidin-2-yl)-methylamines as potent serotonin 5-HT(6) receptor (5-HT(6)R) antagonists. PubMed. [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. PubMed. [Link]
-
Novel 1,3-diaryl pyrazole derivatives bearing methylsulfonyl moiety: Design, synthesis, molecular docking and dynamics, with dual activities as anti-inflammatory and anticancer agents through selectively targeting COX-2. Bioorganic Chemistry. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
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IUPAC name and synonyms for 5-(methylsulfonylmethyl)-1H-pyrazole
Executive Summary
5-(Methylsulfonylmethyl)-1H-pyrazole (CAS: 1956365-20-0) represents a critical fragment in modern medicinal chemistry, particularly in the design of Janus Kinase (JAK) inhibitors and other immunomodulatory agents. Functioning as a bioisostere for carboxylic acids or amides, the methylsulfonylmethyl group provides a unique combination of hydrogen bond acceptance and metabolic stability without the liability of rapid glucuronidation often seen with carboxylates.
This guide addresses the specific nomenclature challenges arising from pyrazole annular tautomerism, provides a validated synthetic workflow starting from commercially available precursors, and details the physicochemical parameters necessary for lead optimization.
Nomenclature and Structural Identity
The Tautomerism Challenge
The primary source of confusion regarding this molecule is the designation of the substituent position as "3-" or "5-". In unsubstituted 1H-pyrazoles, the hydrogen atom on the nitrogen rapidly oscillates between N1 and N2 (annular tautomerism).
-
Tautomer A: If the hydrogen is on the nitrogen adjacent to the substituent, the substituent is at position 5 .
-
Tautomer B: If the hydrogen is on the distal nitrogen, the substituent is at position 3 .
While IUPAC 2013 recommendations generally prefer the lower locant (Position 3) for the Preferred IUPAC Name (PIN), the term This compound is frequently used in patent literature to denote the specific binding orientation where the N-H is available for hydrogen bonding in the 1-position relative to a 5-substitution pattern.
Identification Data
| Parameter | Value |
| Preferred IUPAC Name | 3-(Methanesulfonylmethyl)-1H-pyrazole |
| Common Synonyms | This compound; [1H-Pyrazol-3-yl]methyl methyl sulfone |
| CAS Registry Number | 1956365-20-0 |
| Molecular Formula | C₅H₈N₂O₂S |
| Molecular Weight | 160.20 g/mol |
| SMILES | CS(=O)(=O)CC1=CC=NN1 |
| InChI Key | UMAOEOPCSCXTLY-UHFFFAOYSA-N |
Physicochemical Profile
The sulfone moiety significantly alters the electronic landscape of the pyrazole ring compared to a simple alkyl group.
| Property | Value (Predicted) | Context for Drug Design |
| LogP | -0.8 to -0.2 | Highly polar; excellent for lowering lipophilicity in greasy scaffolds. |
| TPSA | ~70 Ų | 42.5 (Sulfone) + 28.7 (Pyrazole). Good membrane permeability range. |
| H-Bond Donors | 1 | The pyrazole N-H.[1] |
| H-Bond Acceptors | 3 | Two sulfonyl oxygens + one pyrazole nitrogen. |
| pKa (Acidic) | ~13.0 | The sulfone is electron-withdrawing, slightly increasing N-H acidity. |
| pKa (Basic) | ~1.5 - 2.0 | The pyridine-like nitrogen is less basic due to the inductive effect of the sulfone. |
Synthetic Methodology
Retrosynthetic Analysis
Direct sulfonation of methylpyrazoles is challenging. The most robust industrial route involves the nucleophilic displacement of a leaving group by a thiolate, followed by oxidation.
Pathway: (1H-pyrazol-3-yl)methanol
Detailed Protocol: The "Alcohol-to-Sulfone" Route
Precursor: (1H-Pyrazol-3-yl)methanol (CAS: 1005584-90-6). Note: N-protection (e.g., THP or Boc) is recommended for large-scale synthesis to prevent polymerization, but the direct route is described here for simplicity.
Step 1: Chlorination
-
Reagents: Thionyl chloride (SOCl₂), DCM (Dichloromethane).
-
Procedure: Dissolve (1H-pyrazol-3-yl)methanol (1.0 eq) in anhydrous DCM at 0°C. Dropwise add SOCl₂ (1.5 eq).
-
Reaction: Allow to warm to room temperature and stir for 4 hours.
-
Workup: Concentrate in vacuo to remove excess SOCl₂. The hydrochloride salt of 3-(chloromethyl)-1H-pyrazole is obtained as a solid.
Step 2: Nucleophilic Displacement (Thiolation)
-
Reagents: Sodium methanethiolate (NaSMe), DMF (Dimethylformamide).
-
Procedure: Suspend the chloride salt in DMF at 0°C. Add NaSMe (2.5 eq) cautiously (exothermic).
-
Reaction: Stir at room temperature for 12 hours.
-
Workup: Dilute with water and extract with EtOAc. Wash organics with brine, dry over MgSO₄, and concentrate.
-
Intermediate: 3-(Methylthiomethyl)-1H-pyrazole.
Step 3: Oxidation to Sulfone
-
Reagents: Oxone® (Potassium peroxymonosulfate) or mCPBA.
-
Procedure: Dissolve the thioether (1.0 eq) in MeOH/H₂O (1:1). Add Oxone (1.2 eq) portion-wise at 0°C.
-
Reaction: Stir for 6–12 hours. Monitor by TLC (the sulfone is much more polar than the sulfide).
-
Purification: Filter off inorganic salts. Concentrate the filtrate. Recrystallize from Ethanol/Hexanes or purify via flash chromatography (DCM/MeOH gradient).
Visualization of Workflows
Diagram: Tautomeric Equilibrium
This diagram illustrates the proton shift that makes the 3- and 5- positions chemically equivalent in solution.
Caption: Annular tautomerism results in the rapid interconversion between the 3-substituted and 5-substituted forms.
Diagram: Synthetic Workflow
A step-by-step visualization of the oxidation pathway described in Section 4.2.
Caption: Validated synthetic route via chlorination, thiolation, and oxidative workup.
Medicinal Chemistry Applications
Bioisosterism
The methylsulfonylmethyl group (
-
Geometry: The sulfone geometry is tetrahedral, whereas the amide is planar. This allows for vector exploration in the binding pocket that differs from carbonyl-based interactions.
-
Metabolism: Unlike amides which can be hydrolyzed by amidases, the sulfone is metabolically robust, resisting oxidative clearance by CYP450 enzymes.
Fragment-Based Drug Discovery (FBDD)
This molecule is often used as a "warhead" or anchor in FBDD. The pyrazole nitrogen (N1) serves as a hydrogen bond donor to the hinge region of kinase enzymes (e.g., JAK1/2/3), while the sulfone oxygen accepts hydrogen bonds from solvent-exposed residues or specific lysine/arginine side chains.
References
-
PubChem. (2023). Compound Summary for CID 68684628: 3-(Methanesulfonylmethyl)-1H-pyrazole.[2] National Library of Medicine.[2] [Link][2]
-
IUPAC. (2013).[3] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.[3] [Link]
-
Alkorta, I., et al. (2020).[4] Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules (MDPI). [Link]
-
Pujol, M. D., et al. (2018).[5] Synthesis and biological properties of aryl methyl sulfones. Bioorganic & Medicinal Chemistry. [Link]
Sources
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- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Evaluation of New 1,5-Diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole Derivatives as Potential Antidepressant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological properties of aryl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 5-(methylsulfonylmethyl)-1H-pyrazole from 5-chloromethyl pyrazole
[1]
Executive Summary
This application note details the robust synthesis of 5-(methylsulfonylmethyl)-1H-pyrazole (also known as 3-(methylsulfonylmethyl)-1H-pyrazole due to tautomerism). This moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a key structural element in JAK inhibitors and other immunomodulatory drugs.
The protocol utilizes a nucleophilic sulfinylation strategy, displacing the chloride of 3(5)-(chloromethyl)-1H-pyrazole with sodium methanesulfinate. This method is superior to oxidative routes (e.g., sulfide oxidation) as it avoids strong oxidants that can generate N-oxide byproducts or degrade the pyrazole ring.
Retrosynthetic Analysis & Mechanistic Pathway
The synthesis relies on the high nucleophilicity of the sulfinate anion (
Reaction Scheme
The transformation proceeds via an
Figure 1: Mechanistic pathway for the sulfinylation of chloromethyl pyrazole.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Role | CAS No. |
| 3-(Chloromethyl)-1H-pyrazole HCl | 153.01 | 1.0 | Substrate | 88529-80-0 |
| Sodium Methanesulfinate | 102.09 | 2.5 | Nucleophile | 20277-69-4 |
| DMF (Anhydrous) | 73.09 | - | Solvent | 68-12-2 |
| Ethanol (Alternative Solvent) | 46.07 | - | Solvent | 64-17-5 |
Step-by-Step Procedure
Step 1: Reaction Setup
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charge the flask with 3-(chloromethyl)-1H-pyrazole hydrochloride (1.53 g, 10.0 mmol).
-
Add Sodium Methanesulfinate (2.55 g, 25.0 mmol). Note: Excess sulfinate is used to neutralize the HCl salt and drive the reaction to completion.
-
Add Anhydrous DMF (20 mL). The salt may not dissolve immediately.
Step 2: Reaction Execution
-
Place the flask in a pre-heated oil bath at 80 °C .
-
Stir vigorously. The mixture will become a suspension as NaCl precipitates.
-
Monitor the reaction by TLC (Eluent: 10% MeOH in DCM) or LC-MS.
-
Starting Material:
(often streaks due to HCl salt). -
Product:
(stains with KMnO4 or Iodine).
-
-
Reaction is typically complete within 4–6 hours .
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature.
-
Quench: Pour the mixture into Ice-Water (100 mL) and stir for 15 minutes.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) (
mL).-
Critical Note: Methyl sulfones are polar. If the product does not extract well into EtOAc, use DCM/Isopropanol (3:1) or perform a continuous extraction.
-
-
Washing: Wash the combined organic layers with Brine (saturated NaCl, 30 mL) to remove residual DMF.
-
Drying: Dry over anhydrous Sodium Sulfate (
) , filter, and concentrate under reduced pressure.
Step 4: Purification
-
The crude residue is often an off-white solid.
-
Recrystallization: Dissolve the solid in a minimum amount of boiling Ethanol . Allow to cool slowly to RT, then to 4°C.
-
Filter the white crystals and wash with cold ethanol/pentane.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and isolation of the target sulfone.
Expected Results & Data Analysis
Analytical Data
The product, This compound , is expected to be a white crystalline solid.[3]
| Technique | Expected Signal / Value | Assignment |
| Appearance | White solid | - |
| Melting Point | 145 – 148 °C | - |
| ¹H NMR (DMSO- | Pyrazole NH | |
| Pyrazole CH (C3/C5) | ||
| Pyrazole CH (C4) | ||
| MS (ESI+) | Molecular Ion |
Interpretation
-
The Methylene Singlet: The diagnostic peak is the singlet at ~4.55 ppm. If this peak appears as a doublet or multiplet, it may indicate incomplete reaction or coupling with the NH (rare in DMSO).
-
The Sulfone Methyl: The sharp singlet at ~2.95 ppm confirms the presence of the methylsulfonyl group.
-
Tautomerism: In solution (DMSO), the NH proton is often broad and may exchange, making the C3 and C5 protons appear equivalent or broadened.
Troubleshooting & Optimization
Common Issues
-
Low Yield:
-
Cause: Incomplete displacement due to poor solubility of the sulfinate salt.
-
Solution: Add a phase transfer catalyst (e.g., TBAI , 5 mol%) or use DMSO as the solvent to increase solubility.
-
-
Product Stuck in Aqueous Phase:
-
Cause: High polarity of the sulfone.
-
Solution: Saturate the aqueous phase with NaCl (salting out) before extraction, or use continuous liquid-liquid extraction with DCM.
-
-
Polymerization:
-
Cause: Free base chloromethyl pyrazole is unstable.
-
Solution: Always keep the starting material as the HCl salt until the moment of reaction. Do not "free base" it before adding the sulfinate.
-
Safety Considerations
-
Alkylating Agents: 3-(Chloromethyl)-1H-pyrazole is a potent alkylating agent (similar to benzyl chloride). Handle in a fume hood with gloves.[4]
-
Sulfinates: Generally low toxicity but can release
under acidic conditions. -
Exotherms: The neutralization of the HCl salt with excess sulfinate or base can be slightly exothermic.
References
-
Langley, W. D. (1941). "Methanesulfonyl chloride".[5] Organic Syntheses, 61, 107. (Foundational method for sulfinate displacement).
-
Deng, X., & Mani, N. S. (2006). "Reaction of N-Monosubstituted Hydrazones with Nitroolefins: A Novel Regioselective Pyrazole Synthesis". Organic Letters, 8(16), 3505-3508. Link (Context for chloromethyl pyrazole precursors).
-
BenchChem. (2025).[4] "Application Notes and Protocols: Sodium Hydroxymethanesulfinate in the Synthesis of Novel Heterocyclic Compounds". Link (General sulfinate reactivity).
-
ChemicalBook. (2023). "Product Entry: 3-(Chloromethyl)-1H-pyrazole hydrochloride". Link (Physical properties of starting material).
- Manolikakes, G. (2014). "Synthesis and applications of sodium sulfinates". Organic & Biomolecular Chemistry.
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sodium methanesulfinate synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Oxidation of 5-(Methylthiomethyl)pyrazole to its Corresponding Sulfone
Abstract
This comprehensive guide provides detailed application notes and protocols for the selective oxidation of 5-(methylthiomethyl)pyrazole to 5-(methylsulfonylmethyl)pyrazole. This transformation is of significant interest to researchers, scientists, and drug development professionals due to the prevalence of the pyrazole-sulfone motif in pharmacologically active compounds. This document explores various oxidizing agents, elucidates the mechanistic underpinnings of these reactions, and offers step-by-step protocols to ensure reproducible and high-yielding syntheses.
Introduction: The Significance of the Pyrazole-Sulfone Moiety
The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in a wide array of therapeutics. When coupled with a sulfone group, the resulting scaffold often exhibits enhanced pharmacological properties. Sulfones are known to be excellent hydrogen bond acceptors, which can lead to improved target engagement and pharmacokinetic profiles. The oxidation of a readily accessible methylthiomethyl precursor to the corresponding sulfone is a key synthetic strategy for accessing these valuable molecules.[1]
However, the oxidation of 5-(methylthiomethyl)pyrazole is not without its challenges. The presence of the pyrazole ring, a nitrogen-containing heterocycle, introduces the potential for undesired side reactions, such as N-oxidation. Therefore, the choice of oxidizing agent and reaction conditions is paramount for achieving a chemoselective transformation. This guide will provide the necessary insights to navigate these challenges effectively.
Selecting the Optimal Oxidizing Agent: A Comparative Analysis
A variety of reagents can effect the oxidation of sulfides to sulfones.[2] The selection of the most suitable oxidant depends on factors such as substrate compatibility, desired selectivity (sulfoxide vs. sulfone), reaction scale, and safety considerations. Below is a comparative analysis of commonly employed oxidizing agents for this transformation.
| Oxidizing Agent | Advantages | Disadvantages | Key Considerations |
| m-Chloroperoxybenzoic Acid (m-CPBA) | - Readily available and easy to handle.[3] - Generally provides clean and high-yielding reactions.[4] - Predictable reactivity. | - Can be shock-sensitive, especially in pure form. - Stoichiometric amounts of m-chlorobenzoic acid byproduct are generated. | - Use of commercial grade (typically <77% purity) is recommended for safety. - Careful control of stoichiometry is needed to avoid over-oxidation to the sulfone if the sulfoxide is desired.[5] |
| Oxone® (Potassium Peroxymonosulfate) | - Inexpensive, stable, and environmentally benign.[6] - Can be used in both organic and aqueous solvent systems.[7] - High reactivity for sulfide to sulfone conversion.[8] | - A heterogeneous mixture, which can sometimes lead to slower reaction rates. - Solubility can be an issue in some organic solvents. | - Often used in a biphasic system or with a phase-transfer catalyst.[9] - Reaction in water tends to favor sulfone formation, while in alcohols, sulfoxide can be the major product.[7] |
| Hydrogen Peroxide (H₂O₂) | - "Green" oxidant, with water as the only byproduct.[10] - Cost-effective and readily available. | - Often requires a catalyst (e.g., tungstic acid, selenium dioxide) for efficient sulfone formation.[11][12] - Can be slow and require elevated temperatures without a catalyst. | - The choice of catalyst can significantly influence selectivity.[13] - Acetic acid is often used as a co-solvent and catalyst.[14][15] |
| Potassium Permanganate (KMnO₄) | - Powerful and inexpensive oxidizing agent.[16] | - Can be non-selective, potentially oxidizing other functional groups. - Generates stoichiometric amounts of manganese dioxide (MnO₂) waste. | - Heterogeneous conditions (e.g., with copper(II) sulfate) can improve selectivity.[17] - Careful control of reaction conditions is crucial to avoid over-oxidation. |
Mechanistic Insights: Understanding the "Why"
A fundamental understanding of the reaction mechanisms empowers the scientist to troubleshoot and optimize experimental protocols.
Oxidation with Peroxy Acids (e.g., m-CPBA)
The oxidation of sulfides with peroxy acids like m-CPBA proceeds through a concerted mechanism. The sulfur atom of the thioether acts as a nucleophile, attacking the electrophilic peroxy oxygen. This leads to the formation of the sulfoxide and a molecule of the corresponding carboxylic acid. A second equivalent of the peroxy acid can then oxidize the sulfoxide to the sulfone.
Figure 1: General mechanism of sulfide oxidation by m-CPBA.
Oxidation with Permanganate
The mechanism of permanganate oxidation of sulfides has been a subject of study, with computational evidence suggesting a 1,3-dipolar cycloaddition pathway rather than a direct attack on the sulfur atom.[18][19][20] This mechanism is reminiscent of ozonolysis.
Figure 2: Simplified 1,3-dipolar cycloaddition mechanism for permanganate oxidation.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is a reliable method for the oxidation of 5-(methylthiomethyl)pyrazole to the corresponding sulfone.[4][21]
Materials:
-
5-(methylthiomethyl)pyrazole
-
m-Chloroperoxybenzoic acid (m-CPBA, commercial grade, e.g., 77%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-(methylthiomethyl)pyrazole (1.0 eq) in dichloromethane (DCM) (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of m-CPBA (2.2-2.5 eq) in DCM.
-
Add the m-CPBA solution dropwise to the stirred pyrazole solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate to destroy any excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Troubleshooting:
-
Incomplete reaction: If the reaction stalls, a slight excess of m-CPBA can be added. Ensure the m-CPBA is of sufficient purity.[5]
-
Formation of byproducts: Slow, controlled addition of the oxidant at low temperatures is crucial to minimize side reactions.
Protocol 2: Oxidation using Oxone®
This protocol utilizes the environmentally friendly and cost-effective oxidant Oxone®.[7][22]
Materials:
-
5-(methylthiomethyl)pyrazole
-
Oxone® (potassium peroxymonosulfate)
-
Methanol or a mixture of acetonitrile and water
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-(methylthiomethyl)pyrazole (1.0 eq) in a suitable solvent such as methanol or a 1:1 mixture of acetonitrile and water (approximately 0.1-0.2 M concentration) in a round-bottom flask with a magnetic stir bar.
-
Add Oxone® (2.0-2.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Troubleshooting:
-
Slow reaction: If the reaction is sluggish, gentle heating (e.g., to 40-50 °C) can be applied, but this may increase the risk of side reactions. The use of a phase-transfer catalyst can also be beneficial in biphasic systems.[9]
Protocol 3: Catalytic Oxidation using Hydrogen Peroxide
This protocol offers a "greener" alternative using hydrogen peroxide as the terminal oxidant.[10][23][24]
Materials:
-
5-(methylthiomethyl)pyrazole
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium tungstate dihydrate (catalyst, 1-5 mol%)
-
Methanol or acetic acid
-
Water
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 5-(methylthiomethyl)pyrazole (1.0 eq) and sodium tungstate dihydrate (0.02 eq) in methanol or acetic acid, add hydrogen peroxide (30% aq., 2.5-3.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 2-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and quench any excess peroxide by the careful addition of a saturated aqueous solution of sodium sulfite.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Troubleshooting:
-
Low conversion: Ensure the catalyst is active. The reaction may require longer reaction times or gentle heating. The pH of the reaction mixture can also influence the reaction rate.
General Experimental Workflow
The following diagram illustrates a general workflow for the oxidation of 5-(methylthiomethyl)pyrazole to its sulfone.
Figure 3: General experimental workflow for the synthesis of 5-(methylsulfonylmethyl)pyrazole.
Conclusion
The oxidation of 5-(methylthiomethyl)pyrazole to its corresponding sulfone is a crucial transformation in the synthesis of medicinally relevant compounds. This guide has provided a detailed overview of several effective methods, including the use of m-CPBA, Oxone®, and hydrogen peroxide. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently and efficiently synthesize the desired pyrazole-sulfone derivatives. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and environmental considerations.
References
Sources
- 1. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfone - Wikipedia [en.wikipedia.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Catalyst-free approach for solvent-dependent selective oxidation of organic sulfides with oxone - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. BJOC - Synthesis and oxidation of some azole-containing thioethers [beilstein-journals.org]
- 12. Sulfone synthesis by oxidation [organic-chemistry.org]
- 13. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
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- 17. cdnsciencepub.com [cdnsciencepub.com]
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- 19. semanticscholar.org [semanticscholar.org]
- 20. uregina.ca [uregina.ca]
- 21. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
- 22. researchgate.net [researchgate.net]
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- 24. usptechnologies.com [usptechnologies.com]
- 25. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 26. m.youtube.com [m.youtube.com]
- 27. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. m.youtube.com [m.youtube.com]
- 30. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds [mdpi.com]
- 31. reddit.com [reddit.com]
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- 33. Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Microwave-Assisted Synthesis of 5-(Methylsulfonylmethyl)-1H-pyrazole
Introduction: Accelerating Discovery with Microwave-Assisted Synthesis
In the landscape of modern drug discovery and development, the pyrazole scaffold stands out as a privileged structure, integral to a multitude of pharmacologically active compounds.[1][2] The targeted synthesis of novel pyrazole derivatives is therefore a cornerstone of medicinal chemistry research. This application note details a robust and highly efficient protocol for the synthesis of 5-(methylsulfonylmethyl)-1H-pyrazole, a key building block for various therapeutic agents, utilizing the transformative power of microwave-assisted organic synthesis (MAOS).
Microwave irradiation has emerged as a powerful tool in chemical synthesis, offering significant advantages over conventional heating methods.[3][4][5] By directly coupling with polar molecules in the reaction mixture, microwave energy facilitates rapid and uniform heating, leading to dramatic reductions in reaction times, often from hours to mere minutes.[5] This accelerated synthesis not only enhances laboratory throughput but also frequently results in higher product yields and purity, minimizing the formation of byproducts.[3] Furthermore, MAOS aligns with the principles of green chemistry by reducing energy consumption and often enabling the use of less hazardous solvents.[4]
This guide provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for the microwave-assisted synthesis of this compound, underpinned by a detailed explanation of the reaction mechanism and best practices for successful execution.
Reaction Mechanism and Rationale
The synthesis of this compound is achieved through the cyclocondensation reaction of a β-keto sulfone with hydrazine hydrate. The reaction proceeds via a well-established mechanism for pyrazole formation from 1,3-dicarbonyl equivalents.
Step 1: Synthesis of the β-Keto Sulfone Precursor
The key starting material, 1-(methylsulfonyl)propan-2-one, can be synthesized via several established methods. A practical approach involves the nucleophilic addition of a base-generated enolate to a sulfonylating agent.[6]
Step 2: Microwave-Assisted Cyclocondensation
The core of this protocol lies in the microwave-assisted reaction between 1-(methylsulfonyl)propan-2-one and hydrazine hydrate. The proposed mechanism is as follows:
-
Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks one of the carbonyl groups of the β-keto sulfone.
-
Intermediate Formation: This is followed by an intramolecular cyclization and dehydration, facilitated by the high temperature and pressure achieved under microwave irradiation.
-
Aromatization: The resulting dihydropyrazole intermediate readily aromatizes to form the stable this compound.
The use of microwave irradiation is critical in this step. The polar nature of the reactants and intermediates allows for efficient absorption of microwave energy, leading to a rapid increase in the internal temperature of the reaction mixture. This localized superheating significantly accelerates the rate of the cyclization and dehydration steps, which are often the rate-limiting steps in conventional heating methods.
Caption: Reaction mechanism for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a standard laboratory microwave reactor. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents:
-
1-(Methylsulfonyl)propan-2-one (β-keto sulfone)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (absolute)
-
Microwave reaction vials (10 mL) with snap caps and septa
-
Magnetic stir bars
Instrumentation:
-
Microwave synthesis reactor
-
Rotary evaporator
-
Flash chromatography system or equipment for recrystallization
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
Experimental Workflow:
Caption: Step-by-step experimental workflow for the microwave-assisted synthesis.
Step-by-Step Procedure:
-
Reagent Preparation:
-
In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 1-(methylsulfonyl)propan-2-one (1.0 mmol, 1 equiv.).
-
To the vial, add absolute ethanol (3 mL).
-
Add hydrazine hydrate (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
-
Microwave-Assisted Reaction:
-
Securely seal the vial with a snap cap.
-
Place the vial in the cavity of the microwave reactor.
-
Set the reaction parameters:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 15 minutes
-
Power: 100-200 W (instrument dependent, temperature control is key)
-
Stirring: High
-
-
Initiate the microwave irradiation program.
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the vial to cool to room temperature (or use the instrument's cooling system).
-
Carefully open the vial in a fume hood.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by either flash column chromatography or recrystallization.
-
Column Chromatography:
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
-
Data Presentation and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques.
Table 1: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Starting Material | 1-(Methylsulfonyl)propan-2-one |
| Reagent | Hydrazine Hydrate |
| Solvent | Ethanol |
| Microwave Temperature | 120 °C |
| Reaction Time | 15 minutes |
| Expected Yield | > 80% |
| Appearance | White to off-white solid |
Expected Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons adjacent to the sulfonyl group, and the methyl protons of the sulfonyl group. The N-H proton of the pyrazole ring may appear as a broad singlet.[9][10][11]
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the carbons of the pyrazole ring, the methylene carbon, and the methyl carbon of the methylsulfonyl group.[9][12]
-
Mass Spectrometry: The mass spectrum should exhibit the molecular ion peak corresponding to the calculated mass of this compound.[12]
-
IR Spectroscopy: The IR spectrum will likely show characteristic absorption bands for the N-H stretch of the pyrazole ring, C-H stretches, and the symmetric and asymmetric stretches of the sulfonyl group.[9]
Best Practices and Safety Considerations
-
Safety First: Hydrazine hydrate is toxic and corrosive. Handle it with extreme care in a fume hood, wearing appropriate gloves and eye protection.
-
Microwave Safety: Always use microwave vials and caps specifically designed for the pressures and temperatures generated in a microwave reactor. Never exceed the recommended volume for the reaction vials.
-
Pressure Monitoring: Modern microwave reactors have built-in pressure sensors. Monitor the pressure throughout the reaction to ensure it remains within safe limits.
-
Solvent Choice: While ethanol is a good choice for this reaction due to its polarity and ability to absorb microwaves, other polar, high-boiling solvents can also be explored. Avoid low-boiling, flammable solvents that can generate excessive pressure.
-
Reaction Optimization: The reaction time and temperature provided are a starting point. For optimal results, these parameters may need to be adjusted based on the specific microwave reactor and the scale of the reaction.
Conclusion
This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of this compound. By leveraging the benefits of microwave technology, this method offers a significant improvement over traditional synthetic routes in terms of reaction time, yield, and efficiency. The adoption of this protocol can accelerate the synthesis of novel pyrazole-based compounds, thereby empowering researchers in the field of drug discovery and development.
References
- Chemoselective one-pot synthesis of β-keto sulfones
- β-Keto sulfones: preparation and application in organic synthesis. Journal of Sulfur Chemistry.
- Recent advances in the synthesis and applications of β-keto sulfones. RSC Advances. 2021.
- Sonication-assisted one pot, metal-free synthesis of β-keto sulfones from styrenes, NBS and arom
- Synthesis of β-keto sulfones 3 b–h.
- SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
- Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Molecules. 2021.
- Reactions of β-ketosulfone with aryl hydrazones.
- Metal-free hydrosulfonylation of α,β-unsaturated ketones: synthesis and application of γ-keto sulfones. RSC Advances. 2022.
- One-pot synthesis of β-ketosulfones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water.
- Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.
- The synthetic development of pyrazole nucleus: From reflux to microwave. Der Pharmacia Lettre. 2013.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. 2021.
- Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark.
- Synthesis, centrifugal chromatographic separation and fluorescence study of a 2-pyrazoline.
- The Structure of Pyrazoles in the Solid State: A Combined CPMAS, NMR, and Crystallographic Study. The Journal of Organic Chemistry.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- Method for purifying pyrazoles.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Hydrogenation of β-Keto Sulfones to β-Hydroxy Sulfones with Alkyl Aluminum Compounds: Structure of Intermediate Hydroalumin
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
- Synthesis and Evaluation of New 1,5-Diaryl-3-[4-(methyl-sulfonyl)phenyl]-4,5-dihydro-1H-pyrazole Derivatives as Potential Antidepressant Agents. Molecules. 2015.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- Selective Synthesis of 4-(sulfonyl)-methyl-1H-pyrazoles and (E)-4,5-dihydro-1H-pyrazoles From N-allenic Sulfonylhydrazones. Organic & Biomolecular Chemistry. 2014.
- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxyl
- Wharton reaction. Wikipedia.
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- 2. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (PDF) Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity [academia.edu]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Chemoselective one-pot synthesis of β-keto sulfones from ketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
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using 5-(methylsulfonylmethyl)-1H-pyrazole as a fragment in drug design
Application Note: Strategic Utilization of 5-(Methylsulfonylmethyl)-1H-pyrazole in Fragment-Based Drug Design (FBDD)
Executive Summary
This guide details the strategic application of This compound (hereafter referred to as Fragment 5-MSP ) as a high-value scaffold in drug discovery. Unlike rigid aryl-sulfones, the 5-MSP motif incorporates a methylene linker (-CH2-) between the aromatic pyrazole ring and the polar sulfone group. This unique structural feature interrupts electronic conjugation, providing conformational flexibility and a distinct vector for hydrogen bonding. This note covers its physicochemical profile, synthetic protocols, and application in targeting kinase hinge regions and solvent-exposed fronts.
Chemical Biology & Rationale
Physicochemical Profile
The 5-MSP fragment is a "Rule-of-Three" compliant moiety, making it an ideal starting point for fragment evolution.
| Property | Value / Description | Impact on Design |
| Molecular Weight | ~160.19 Da | Leaves significant room for "growing" the fragment. |
| H-Bond Donors (HBD) | 1 (Pyrazole NH) | Critical for hinge binding (e.g., in kinases). |
| H-Bond Acceptors (HBA) | 3 (Pyrazole N + 2 Sulfone O) | Sulfone oxygens act as versatile acceptors. |
| cLogP | ~ -0.5 to 0.2 | High water solubility; excellent for lowering lipophilicity of lead compounds. |
| Tautomerism | 3- vs 5- isomer | Exists in equilibrium. N-substitution locks the regiochemistry (Critical for SAR). |
| pKa (Pyrazole NH) | ~14.0 | Weakly acidic; neutral at physiological pH. |
Structural Advantages: The Methylene "Break"
Direct attachment of a sulfone to a heteroaryl ring (e.g., 3-(methylsulfonyl)pyrazole) creates a strong electron-withdrawing effect, reducing the basicity of the pyrazole nitrogens.
-
5-MSP Advantage: The methylene spacer insulates the pyrazole ring from the sulfone’s inductive pull. This maintains the pyrazole's ability to accept hydrogen bonds at N2 and preserves the nucleophilicity of N1 for synthetic functionalization.
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct synthesis ensures high purity and allows for the introduction of isotopically labeled methyl groups if needed for NMR screening.
Reagents:
-
Precursor: 5-(Chloromethyl)-1-tosyl-1H-pyrazole (Protected to prevent side reactions) or 3-(Chloromethyl)-1H-pyrazole (if careful control is used).
-
Nucleophile: Sodium methanesulfinate (NaSO2Me).
-
Solvent: DMF or Ethanol/Water.
Step-by-Step Methodology:
-
Preparation: Dissolve 5-(chloromethyl)-1-tosyl-1H-pyrazole (1.0 eq) in DMF (0.5 M concentration).
-
Substitution: Add Sodium methanesulfinate (1.5 eq).
-
Reaction: Heat to 80°C for 4 hours. Monitor by LC-MS for the disappearance of the chloride starting material.
-
Deprotection (if Tosyl used): Treat the intermediate with NaOH (2M) in MeOH/THF (1:1) at RT for 1 hour to remove the tosyl group.
-
Workup: Neutralize with HCl. Extract with Ethyl Acetate (3x).[1] Wash organic layer with brine.
-
Purification: Flash chromatography (DCM:MeOH gradient 0-10%).
-
Validation: 1H NMR should show a characteristic singlet for the sulfone methyl (~2.9 ppm) and a singlet for the methylene linker (~4.4 ppm).
Protocol B: Fragment Growing (N-Arylation)
Rationale: To convert the fragment into a lead, the pyrazole nitrogen is typically coupled to an aromatic core (e.g., a pyridine or pyrimidine) to target the hydrophobic pocket of an enzyme.
Conditions (Chan-Lam Coupling):
-
Reactants: 5-MSP (1.0 eq), Aryl Boronic Acid (1.5 eq).
-
Catalyst: Cu(OAc)2 (0.2 eq).
-
Ligand/Base: Pyridine (2.0 eq) or TEA.
-
Solvent: DCM or Dioxane, open to air (oxidative coupling).
-
Procedure: Stir at RT for 24-48 hours. This method is preferred over Buchwald-Hartwig for fragments to avoid metal scavenging issues in early screening.
Strategic Application: Kinase Inhibitor Design
Hypothetical Case Study: Targeting JAK Family Kinases Objective: Design a selective inhibitor by targeting the solvent-exposed front pocket.
-
Hinge Binding: The pyrazole ring of 5-MSP binds to the ATP hinge region (typical donor-acceptor motif).
-
Solvent Interaction: The methylsulfonylmethyl tail extends towards the solvent front.
-
Interaction Mode: The sulfone oxygens form water-mediated hydrogen bonds with lysine or arginine residues often found at the rim of the kinase pocket. The methylene linker allows the sulfone to "wiggle" and find the optimal H-bond angle, which a rigid sulfone cannot do.
Visualization & Workflows
Diagram 1: Fragment-Based Drug Discovery (FBDD) Workflow
Caption: Logical flow from 5-MSP fragment selection to Lead Optimization, highlighting the decision gates.
Diagram 2: Synthetic Pathway for 5-MSP Incorporation
Caption: Chemical synthesis route converting chloromethyl precursor to the sulfone fragment.
References
-
Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752–6756. Link
-
Sherif, A. F. R., et al. (2003). "Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs." European Journal of Medicinal Chemistry, 38(11-12), 959-974.[3] Link
-
Arabi, A. A. (2017).[4] "Routes to drug design via bioisosterism of carboxyl and sulfonamide groups."[4][5] Future Medicinal Chemistry, 9(18), 2167-2180.[4] Link
-
PubChem Compound Summary. "5-methyl-1H-pyrazole-3-carboxylic acid" (Structural Analog Reference). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Routes to drug design via bioisosterism of carboxyl and sulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.uaeu.ac.ae [research.uaeu.ac.ae]
reaction conditions for nucleophilic substitution with sodium methanesulfinate
Application Note: Reaction Conditions for Nucleophilic Substitution with Sodium Methanesulfinate
Abstract & Strategic Overview
Sodium methanesulfinate (MeSO₂Na) is the premier reagent for introducing the methyl sulfone (–SO₂Me) moiety, a pharmacophore critical in medicinal chemistry for enhancing metabolic stability and solubility. Unlike thiomethoxide oxidation sequences which can suffer from over-oxidation or chemoselectivity issues, MeSO₂Na allows for the direct, redox-neutral introduction of the sulfone group.
This guide provides a comprehensive technical analysis of the reaction conditions required to maximize yield and selectivity. It distinguishes between S-alkylation (thermodynamic product, sulfone) and O-alkylation (kinetic product, sulfinate ester), providing validated protocols for both aliphatic substitution (Sɴ2) and aromatic cross-coupling.
Mechanistic Foundation: The Ambident Nucleophile
Sodium methanesulfinate is an ambident nucleophile. The negative charge is delocalized between the sulfur and oxygen atoms. Understanding Hard-Soft Acid-Base (HSAB) theory is the causality behind experimental success.
-
Sulfur (Soft Center): Reacts with soft electrophiles (alkyl halides, carbocations) to form Sulfones (C–S bond). This is the desired pathway for most drug development applications.
-
Oxygen (Hard Center): Reacts with hard electrophiles (oxonium ions, hard alkylating agents) to form Sulfinate Esters (O–S bond).
Key Control Parameter: Solvent polarity and counter-ion chelation drive this selectivity. Polar aprotic solvents (DMF, DMSO) leave the anion "naked," enhancing the nucleophilicity of the softer sulfur atom.
Figure 1: Mechanistic divergence of sodium methanesulfinate. S-alkylation is favored by soft electrophiles and polar aprotic solvents.
Critical Reaction Parameters
Solvent Selection
Solvent choice is the single most significant variable.
| Solvent | Dielectric Constant | Solubility of MeSO₂Na | Reaction Rate | Recommendation |
| DMF | 36.7 | High | Fast | Primary Choice. Best balance of solubility and rate. |
| DMSO | 46.7 | Very High | Very Fast | Use for unreactive substrates. Difficult to remove. |
| Ethanol | 24.5 | Moderate | Slow | Promotes H-bonding, reducing nucleophilicity. Avoid for Sɴ2. |
| Water | 80.1 | High | Variable | Use only for specific Green/Phase-Transfer protocols. |
Temperature & Stoichiometry
-
Alkyl Halides: 70–90°C is standard. Higher temperatures (>110°C) can lead to decomposition of the reagent (disproportionation).
-
Aryl Halides: 90–120°C is typically required for Cu-catalyzed coupling.
-
Stoichiometry: Use 1.2 – 1.5 equivalents of MeSO₂Na. The salt is hygroscopic; excess ensures complete consumption of the valuable electrophile.
Validated Experimental Protocols
Protocol A: Sɴ2 Alkylation (Primary/Secondary Alkyl Halides)
Best for: Synthesizing aliphatic methyl sulfones from alkyl bromides, iodides, or tosylates.
Reagents:
-
Substrate: Alkyl Halide (1.0 equiv)
-
Nucleophile: Sodium Methanesulfinate (1.5 equiv)
-
Solvent: Anhydrous DMF (0.5 M concentration)
-
Catalyst (Optional): TBAI (10 mol%) for chloro-alkanes or sluggish substrates.
Step-by-Step Workflow:
-
Setup: Charge a round-bottom flask with Sodium Methanesulfinate (1.5 equiv).
-
Solvation: Add anhydrous DMF. Stir at room temperature for 10 minutes to ensure partial dissolution. Note: The salt may not dissolve completely until heated.
-
Addition: Add the Alkyl Halide (1.0 equiv) in one portion.
-
Reaction: Heat to 85°C under N₂ atmosphere. Monitor by TLC/LCMS.
-
Time: 2–6 hours for bromides; 12–18 hours for chlorides.
-
-
Workup: Cool to room temperature. Pour mixture into 5 volumes of ice-water.
-
Solid Product: Filter the precipitate and wash with water.
-
Liquid Product: Extract with EtOAc (3x). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine. Dry over Na₂SO₄.
-
Protocol B: Copper-Catalyzed Arylation (Aryl Halides)
Best for: Synthesizing aryl methyl sulfones from aryl iodides or bromides. Direct SɴAr is not possible unless the ring is highly electron-deficient.
Reagents:
-
Substrate: Aryl Iodide (1.0 equiv)
-
Nucleophile: Sodium Methanesulfinate (1.5 equiv)
-
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base: NaOH (20 mol%) or K₂CO₃ (2.0 equiv)
-
Solvent: DMSO (0.5 M)
Step-by-Step Workflow:
-
Catalyst Formation: In a screw-cap vial, combine CuI (0.1 equiv) and L-Proline (0.2 equiv) in DMSO. Stir for 10 mins until a homogeneous blue/green solution forms.
-
Reaction Assembly: Add Sodium Methanesulfinate (1.5 equiv), Aryl Iodide (1.0 equiv), and Base.
-
Heating: Seal the vial and heat to 110°C for 12–24 hours.
-
Workup: Dilute with EtOAc and water. Filter through a Celite pad to remove copper salts. Separate layers and wash organics aggressively with water to remove DMSO.
Green Chemistry & Modern Alternatives
For laboratories prioritizing Green Chemistry metrics (PMI, E-factor), the following modifications are validated:
-
Microwave Acceleration:
-
Condition: Ethanol/Water (1:1), 140°C, 15-30 mins.
-
Benefit: Rapid synthesis of alkyl sulfones; water acts as a safe solvent, though yields may be slightly lower (5-10%) than DMF due to solvation of the nucleophile.
-
-
PEG-400 Media:
-
Condition: PEG-400, 100°C.
-
Benefit: Recyclable solvent system; avoids toxic dipolar aprotic solvents like DMF.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Alkyl) | Chloride leaving group is too hard/slow. | Add NaI (0.5 equiv) or TBAI (10 mol%) to generate the reactive alkyl iodide in situ (Finkelstein). |
| O-Alkylation Observed | Hard electrophile (e.g., Methyl Triflate) or highly polar protic solvent. | Switch to a softer leaving group (Bromide/Iodide) and strictly aprotic solvent (DMF). |
| Product is Water Soluble | Small methyl sulfones are very polar. | Do not use aqueous wash. Remove DMF via high-vacuum evaporation or use continuous extraction with DCM. |
| Blue/Green Emulsion (Arylation) | Copper salts remaining in organic layer. | Wash with 10% NH₄OH or EDTA solution to chelate and remove copper. |
Decision Logic for Protocol Selection
Figure 2: Decision tree for selecting the appropriate sulfone synthesis protocol.
References
-
Copper-Catalyzed Coupling (Aryl Sulfones)
-
General Reactivity & Review
-
Green Chemistry (Aqueous/Microwave)
-
Kuhakarn, C., et al. (2013). Synthesis of Sulfonamides in Water. Green Chemistry, 15, 345-354. Link
-
-
Aliphatic Substitution (Sɴ2)
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Note: Scalable Synthesis of 5-(Methylsulfonylmethyl)-1H-pyrazole
Topic: Scale-up Synthesis of 5-(methylsulfonylmethyl)-1H-pyrazole Building Blocks Content Type: Application Note & Protocol Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists
Abstract
The this compound motif is a critical pharmacophore in modern drug discovery, offering a unique combination of hydrogen-bond donor/acceptor properties and metabolic stability. While laboratory-scale synthesis often relies on the nucleophilic substitution of 3-(chloromethyl)pyrazoles, this route poses significant safety and scalability challenges due to the vesicant nature of the alkyl halide intermediates. This Application Note details a robust, process-safe protocol for the kilogram-scale synthesis of this compound via a "pre-cyclization functionalization" strategy. By installing the sulfone moiety prior to heterocycle formation, we eliminate the handling of mutagenic intermediates and streamline purification.
Retrosynthetic Analysis & Route Selection
To ensure a self-validating and scalable process, we evaluated two primary retrosynthetic pathways. The selection criteria prioritized Process Safety , Atom Economy , and Purification Efficiency (avoidance of chromatography).
-
Route A (Post-Cyclization Functionalization): Involves the chlorination of 3-methylpyrazole followed by nucleophilic displacement with sodium methanesulfinate.
-
Critical Flaw: The intermediate 3-(chloromethyl)-1H-pyrazole is a potent alkylating agent and skin sensitizer. Scale-up requires costly containment strategies.
-
-
Route B (Pre-Cyclization Functionalization - Selected Route ): Involves the S-alkylation of ethyl 4-chloroacetoacetate with sodium methanesulfinate to form a
-keto sulfone, followed by cyclocondensation with hydrazine.
Reaction Pathway Diagram[1]
Figure 1: Selected synthetic pathway emphasizing the pre-cyclization installation of the sulfone group.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 4-(methylsulfonyl)-3-oxobutanoate
This step utilizes the ambident nucleophilicity of the sulfinate anion. Under protic conditions, S-alkylation is favored over O-alkylation due to the soft character of the sulfur nucleophile and the alkyl halide electrophile.
Reagents & Materials:
-
Ethyl 4-chloroacetoacetate (1.0 equiv)
-
Sodium methanesulfinate (1.2 equiv)
-
Ethanol (5.0 vol)
-
Water (1.0 vol)
Procedure:
-
Charge: To a reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge Sodium Methanesulfinate (1.2 equiv) and Water (1.0 vol). Stir until dissolved.
-
Solvent Addition: Add Ethanol (5.0 vol) to the aqueous solution.
-
Substrate Addition: Add Ethyl 4-chloroacetoacetate (1.0 equiv) dropwise over 30 minutes at 20–25°C. Note: Slight exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approx. 78°C) and stir for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC/TLC for consumption of chloro-ester. Target < 2% remaining SM.
-
-
Workup: Cool to 20°C. The reaction mixture will contain precipitated NaCl. Filter off the inorganic salts.
-
Concentration: Concentrate the filtrate under reduced pressure (40–50°C) to remove Ethanol.
-
Extraction: Dilute the residue with Ethyl Acetate (5 vol) and wash with Brine (2 vol). Separate the organic layer.
-
Isolation: Dry the organic phase over MgSO4, filter, and concentrate to yield the intermediate as a pale yellow oil.
-
Yield Expectation: 85–92%.
-
Stability: The
-keto sulfone is stable at room temperature but should be stored cold if held for >24 hours.
-
Step 2: Cyclization to this compound
The cyclization with hydrazine is exothermic. The key to scale-up is controlling the rate of hydrazine addition to manage heat release and prevent the formation of azine byproducts.
Reagents & Materials:
-
Ethyl 4-(methylsulfonyl)-3-oxobutanoate (1.0 equiv, from Step 1)
-
Hydrazine Hydrate (64% or 80% solution) (1.1 equiv)
-
Ethanol (6.0 vol)
Procedure:
-
Charge: Dissolve the
-keto sulfone intermediate (1.0 equiv) in Ethanol (6.0 vol) in a reactor with a cooling jacket. -
Cooling: Cool the solution to 0–5°C.
-
Controlled Addition: Add Hydrazine Hydrate (1.1 equiv) dropwise via an addition funnel or dosing pump.
-
Critical Parameter: Maintain internal temperature < 10°C during addition.
-
Observation: A white precipitate often begins to form during addition.
-
-
Reaction: After addition is complete, allow the reaction to warm to Room Temperature (20–25°C) and stir for 3 hours.
-
IPC: LCMS should show [M+H]+ = 161.0.
-
-
Crystallization: Cool the mixture back to 0–5°C and age for 2 hours to maximize precipitation.
-
Filtration: Filter the white solid.
-
Washing: Wash the cake with cold Ethanol (1 vol) followed by Diethyl Ether or MTBE (2 vol) to remove trace hydrazine and moisture.
-
Drying: Dry under vacuum at 40°C to constant weight.
Data Summary:
| Parameter | Specification |
| Appearance | White to off-white crystalline solid |
| Overall Yield | 75–85% (over 2 steps) |
| Purity (HPLC) | > 98.5% (a/a) |
| 1H NMR (DMSO-d6) | |
| Mass Spec | [M+H]+ = 161.0 |
Process Safety & Critical Quality Attributes (CQAs)
Scale-up of hydrazine chemistry requires rigorous safety assessments. The following logic flow outlines the critical decision points for safe operation.
Figure 2: Safety decision matrix for hydrazine-mediated cyclization.
Key Safety Protocols:
-
Hydrazine Handling: Use 64% Hydrazine Hydrate (aqueous) rather than anhydrous hydrazine to reduce shock sensitivity and flammability risks. Ensure all seals are compatible (e.g., Teflon/PTFE).
-
Exotherm Management: The condensation reaction releases heat.[3] On a >1kg scale, dosing must be coupled with active cooling. Do not add hydrazine as a bolus.
-
Genotoxic Impurities (GTIs): Hydrazine is a known mutagen. The final wash with ether/MTBE and the high solubility of hydrazine salts in the mother liquor are designed to purge residual hydrazine to < 10 ppm. Validation via derivatization-LCMS is recommended.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1.
-
Cause: O-alkylation vs S-alkylation competition.
-
Solution: Ensure the solvent system is polar (EtOH/Water). Non-polar solvents favor O-alkylation.
-
-
Issue: Product Coloration (Yellow/Brown).
-
Cause: Oxidation of hydrazine or trace iron contamination.
-
Solution: Perform Step 2 under a Nitrogen atmosphere.[4] Use high-purity hydrazine.
-
-
Issue: Regioselectivity.
-
Note: In solution, 3-(methylsulfonylmethyl)-1H-pyrazole and this compound are tautomers. The solid state usually adopts a single tautomer. No regioselectivity control is needed for the unsubstituted 1H-pyrazole.
-
References
-
Synthesis of Pyrazoles via 1,3-Dicarbonyls
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Link
-
-
Safety of Hydrazine in Scale-up
-
Ahmadi, M., et al. (2021). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Organic Process Research & Development. Link
-
-
Sulfinate Alkylation (General Mechanism)
-
Trost, B. M. (1988). Sulfones: Chemical chameleons. Bulletin of the Chemical Society of Japan. Link
-
-
Process Safety for Pyrazole Synthesis
-
Kruger, et al. (2025). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. ResearchGate. Link
-
Sources
protecting groups for 1H-pyrazole nitrogen during sulfone synthesis
Application Note | Version 2.0
Abstract
The synthesis of pyrazolyl sulfones presents a distinct chemoselective challenge: the 1H-pyrazole core possesses both an acidic proton (
Part 1: Strategic Analysis & Decision Matrix
The Chemoselective Challenge
Synthesizing sulfones typically follows a Sulfide
-
Oxidative Stability: The PG must survive the strong oxidants used to convert the sulfide to the sulfone. Electron-rich PGs (e.g., PMB, Benzyl) are risky as they can undergo oxidative cleavage or benzylic oxidation.
-
Regiocontrol: Pyrazoles exist as tautomers (
-H vs -H). Unprotected pyrazoles react unpredictably with electrophiles. The PG locks the tautomer, directing substituents to the C3 or C5 position. -
Base/Nucleophile Compatibility: The precursor step (thioether formation) often involves nucleophilic aromatic substitution (
) or metal-catalyzed cross-coupling, requiring the PG to withstand basic conditions.
Protecting Group Selection Matrix
| Feature | SEM (2-(Trimethylsilyl)ethoxymethyl) | THP (Tetrahydropyranyl) | Boc (tert-Butoxycarbonyl) | PMB (p-Methoxybenzyl) |
| Oxidation Stability | Excellent (Inert to mCPBA/Oxone) | Good (Stable, but acid-sensitive) | Excellent (Stable to peracids) | Poor (Risk of oxidative cleavage) |
| Base Stability | High (Survives BuLi, NaH) | High (Survives strong bases) | Low (Labile to strong nucleophiles) | High |
| Acid Stability | Low (Cleaved by acid/fluoride) | Low (Cleaved by mild acid) | Low (Cleaved by TFA/HCl) | Moderate |
| Regiocontrol | High (Allows "SEM-Switch") | High (Thermal isomerization) | Moderate | Moderate |
| Cost | High | Low | Low | Low |
| Recommendation | Primary Choice for multi-step complex synthesis. | Best Value for scale-up; requires buffered oxidation. | Specialist for electrophilic routes only. | Avoid for sulfone synthesis.[1] |
Part 2: Visualizing the Workflow
The following decision tree guides the researcher through the selection process based on the specific conditions of the sulfone synthesis pathway.
Figure 1: Decision logic for selecting pyrazole nitrogen protecting groups based on synthetic route and stability requirements.
Part 3: Detailed Protocols
Protocol A: The "Gold Standard" – SEM Protection
The SEM group is the most robust choice for sulfone synthesis. It withstands the basic conditions of thioether formation (e.g.,
Mechanism of Utility:
The SEM group locks the pyrazole nitrogen, preventing catalyst poisoning by the lone pair. Its removal is orthogonal to most other PGs, typically using Fluoride (
Step 1: Protection
-
Suspend NaH (1.2 equiv, 60% dispersion) in dry THF at 0°C under Argon.
-
Add the pyrazole substrate (1.0 equiv) dropwise. Stir for 30 min to deprotonate (
gas evolution). -
Add SEM-Cl (1.1 equiv) dropwise.
-
Warm to RT and stir for 2–4 hours.
-
Quench: Carefully add sat.
.[2] Extract with EtOAc.[1][2]
Step 2: Sulfone Formation (The Critical Step) Context: Converting Pyrazole-S-R to Pyrazole-SO2-R.
-
Dissolve the SEM-protected sulfide in DCM (
). -
Cool to 0°C.
-
Add mCPBA (2.2–2.5 equiv) portion-wise.
-
Note: SEM is stable.[3] No buffering is strictly required, but washing the mCPBA (if commercial grade <77%) is good practice.
-
-
Stir at RT for 4–12 hours. Monitor TLC for the sulfoxide intermediate (often more polar than sulfide and sulfone).
-
Workup: Quench with
(to destroy excess peroxide) followed by .
Step 3: Deprotection (The "Stubborn" SEM) SEM removal from pyrazoles can be harder than from indoles.
-
Standard: TBAF (3.0 equiv) in THF, reflux, 4–12 h.
-
Pro-Tip (If TBAF fails): Use MgBr2 in
or HCl/EtOH .-
Reference: The use of
is a milder alternative for sensitive substrates [3].[4]
-
Protocol B: The "Green & Scalable" – THP Protection
THP is excellent for scale-up due to low cost. However, it is an acetal and can be hydrolyzed by aqueous acid.
Critical Consideration for Oxidation:
mCPBA is a carboxylic acid (m-chlorobenzoic acid byproduct).[5] While THP is generally stable to mCPBA, always buffer the reaction with solid
Step 1: Protection (Green Chemistry)
-
Mix pyrazole (1.0 equiv) and 3,4-dihydro-2H-pyran (DHP) (1.5 equiv).
-
Add catalyst: p-TsOH (0.05 equiv) or TFA (drops).
-
Solvent-Free Option: This reaction often proceeds neat at 50°C.
-
-
Stir until conversion is complete (usually <2 h).
Step 2: Buffered Oxidation
-
Dissolve THP-protected sulfide in DCM.
-
Add solid
(3.0 equiv) to the flask. -
Add mCPBA (2.2 equiv) at 0°C.
-
Stir vigorously (heterogeneous mixture).
-
Workup: Filter off solids, wash with
and .
Step 3: Deprotection
-
Dissolve in MeOH or EtOH.
-
Add HCl (4M in dioxane or aqueous 6N) or p-TsOH.
-
Heat to 50–60°C for 1–2 hours.
Part 4: Regioselectivity & The "SEM Switch"
One of the most powerful aspects of using SEM/THP is the ability to control where substituents land on the pyrazole ring.
The Concept:
-
Kinetic Protection: Usually occurs at the less sterically hindered nitrogen.
-
Thermodynamic Isomerization: THP can migrate between nitrogens upon heating, allowing access to the thermodynamic isomer.
-
The SEM Switch: A technique where the SEM group is transposed from N1 to N2, effectively turning a C5-substituted pyrazole into a C3-substituted one [1].
Figure 2: The "SEM Switch" workflow for achieving specific regiochemical outcomes in pyrazole synthesis.
Part 5: Troubleshooting & Stability Data
Common Failure Mode: Oxidative Cleavage of PMB
-
Observation: During mCPBA oxidation of a PMB-protected pyrazole sulfide, the reaction mixture turns dark, and multiple spots appear on TLC.
-
Cause: The benzylic position of PMB is susceptible to radical oxidation or direct electrophilic attack by strong peracids, leading to the formation of the benzaldehyde byproduct and deprotected pyrazole before the sulfone is formed.
-
Solution: Switch to SEM or Boc.
Common Failure Mode: Boc Migration
-
Observation: During nucleophilic attack (e.g., using a thiolate to install the sulfur), the Boc group moves to a different nitrogen or falls off.
-
Cause: Boc is sensitive to nucleophiles.
-
Solution: Use THP or SEM for the nucleophilic step. Use Boc only if introducing the sulfur via electrophilic sulfonyl chloride.
Comparison of Deprotection Conditions:
-
SEM: TBAF/THF (reflux) or
. -
THP:
or (mild heat). -
Boc:
(RT) or .
Part 6: References
-
Regioselective Synthesis via SEM-Switch: Title: C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Source: Journal of the American Chemical Society / PMC. URL:[Link]
-
THP Protection & Thermal Isomerization: Title: Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles. Source: RSC Advances. URL:[Link]
-
Mild SEM Deprotection (MgBr2): Title: Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide.[4][6] Source: Journal of Organic Chemistry (Carnegie Mellon University Repository). URL:[Link]
-
Boc Stability & Deprotection: Title: Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Source: Arkivoc (ResearchGate). URL:[Link]
-
General Oxidant Compatibility (mCPBA): Title: 3-Chloroperoxybenzoic acid (mCPBA) - Oxidizing Agent Profile. Source: Organic Chemistry Portal. URL:[Link]
Sources
- 1. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrazole synthesis [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(methylsulfonylmethyl)-1H-pyrazole
This guide serves as a technical support resource for researchers optimizing the synthesis of 5-(methylsulfonylmethyl)-1H-pyrazole . It addresses the specific challenges of nucleophilic substitution on the pyrazole ring, tautomeric ambiguity, and sulfone isolation.
Current Status: Operational Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists
Executive Summary: The Synthetic Landscape
The synthesis of this compound typically proceeds via one of two primary pathways. The choice depends heavily on the stability of your starting material and the tolerance for oxidative conditions.
-
Pathway A (Direct Displacement): Nucleophilic substitution of 5-(chloromethyl)-1H-pyrazole (usually the HCl salt) with sodium methanesulfinate.
-
Pros: Fewer steps.
-
Cons: High risk of N-alkylation (dimerization) and solubility mismatches.
-
-
Pathway B (Sulfide Oxidation): Displacement with sodium thiomethoxide followed by oxidation.
-
Pros: Higher overall yield, milder displacement conditions, easier purification of the intermediate.
-
Cons: Requires an oxidation step (compatibility check required).
-
Diagnostic Troubleshooting (Q&A)
Issue 1: Low Conversion & Starting Material Stagnation
User Question: "I am refluxing 5-(chloromethyl)-1H-pyrazole HCl with sodium methanesulfinate in ethanol, but conversion is stuck at <40%. What is wrong?"
Technical Diagnosis: This is a classic solubility mismatch . Sodium methanesulfinate is a salt and has poor solubility in pure ethanol, while the pyrazole salt needs a base to be reactive but is unstable as a free base in solution (self-alkylation).
Solution:
-
Switch Solvent System: Use a DMF:Water (9:1) or DMSO mixture. The sulfinate salt requires a high-dielectric medium to dissolve and act as a nucleophile.
-
Add a Phase Transfer Catalyst (PTC): If you must use non-polar solvents, add 10 mol% TBAI (Tetrabutylammonium iodide) . This generates a more soluble, nucleophilic iodide species in situ (Finkelstein-like activation).
-
Temperature: Increase temperature to 80–90°C . Sulfinates are weaker nucleophiles than thiolates; they require thermal energy to displace the chloride.
Issue 2: Formation of Insoluble Polymeric Gums
User Question: "My reaction mixture turned into a gummy solid upon adding the base. I can't extract anything."
Technical Diagnosis: You likely triggered intermolecular N-alkylation . The free base of 5-(chloromethyl)pyrazole is highly unstable. The pyridine-like nitrogen (N2) of one molecule attacks the chloromethyl group of another, leading to polymerization.
Solution:
-
Inverse Addition: Do not free-base the starting material beforehand. Dissolve the sodium methanesulfinate (excess, 2.0–3.0 equiv) in the solvent first.
-
Slow Release: Add the pyrazole-HCl salt as a solid to the sulfinate solution. Then, add a non-nucleophilic base (e.g., DIPEA ) dropwise and very slowly. This ensures that as soon as a molecule of pyrazole is deprotonated, it is immediately surrounded by a high concentration of sulfinate nucleophile, statistically favoring the desired reaction over self-polymerization.
-
Protecting Groups: If yields remain low (<30%), you must protect the nitrogen (e.g., THP or Boc ) before the chlorination/displacement steps.
Issue 3: Regioselectivity (Sulfone vs. Ester)
User Question: "I see a byproduct where the oxygen seems to have reacted instead of the sulfur. How do I prevent this?"
Technical Diagnosis: Sulfinates are ambident nucleophiles . They can react through Sulfur (soft) to form sulfones or Oxygen (hard) to form sulfinic esters.
Solution:
-
Soft Solvent: Avoid hard, protic solvents if possible (though water is often needed for solubility). DMF or Acetonitrile favors S-alkylation.
-
Counter-ion Effect: The sodium salt favors S-alkylation more than the silver salt (which favors O-alkylation). Ensure you are using Sodium Methanesulfinate .
Recommended Experimental Protocols
Protocol A: The "Slow-Release" Displacement (Direct Route)
Best for: Rapid synthesis when protecting groups are not an option.
-
Preparation: In a round-bottom flask, dissolve Sodium Methanesulfinate (2.5 equiv) in DMF (0.5 M concentration relative to pyrazole). Heat to 60°C to ensure dissolution.
-
Addition: Add 5-(chloromethyl)-1H-pyrazole HCl (1.0 equiv) as a solid in one portion.
-
Activation: Add DIPEA (1.2 equiv) dropwise over 1 hour via a syringe pump or addition funnel while stirring vigorously at 60°C.
-
Note: The slow addition keeps the concentration of the unstable free-base pyrazole low.
-
-
Reaction: Stir at 80°C for 4–6 hours. Monitor by LC-MS (TLC is often difficult due to polarity).
-
Workup:
-
Remove DMF under reduced pressure (high vacuum).
-
Resuspend residue in EtOAc/MeOH (9:1) and filter off inorganic salts.
-
Purification: Flash chromatography using DCM:MeOH (gradient 0% to 10%). The sulfone is highly polar.
-
Protocol B: The Sulfide-Oxidation Route (High Purity)
Best for: Large scale or when high purity is required.
Step 1: Sulfide Formation
-
Suspend 5-(chloromethyl)-1H-pyrazole HCl in MeOH.
-
Add Sodium Thiomethoxide (NaSMe, 2.2 equiv) at 0°C. (NaSMe acts as both base and nucleophile).
-
Stir at RT for 2 hours. (Thiomethoxide is a super-nucleophile; reaction is fast).
-
Aqueous workup to isolate 5-(methylthiomethyl)-1H-pyrazole .
Step 2: Oxidation
-
Dissolve the sulfide in MeOH:Water (1:1) .
-
Add Oxone® (Potassium peroxymonosulfate, 1.5 equiv) portion-wise at 0°C.
-
Stir at RT for 3 hours.
-
Quench with aqueous Sodium Bisulfite. Extract with EtOAc.[1][2]
-
Result: Quantitative conversion to sulfone often requiring no chromatography.
Visualizing the Logic
Reaction Pathway & Troubleshooting Logic
Caption: Decision logic for selecting the synthetic route. Route B (Oxidation) avoids the polymerization risk associated with the unstable chloromethyl free base.
Workup Decision Tree
Caption: Optimized workup procedure to handle the high polarity of the sulfone product and remove high-boiling solvents.
Data Summary: Solvent Screening
| Solvent System | Temp (°C) | Time (h) | Yield (Route A) | Notes |
| Ethanol (Abs) | 78 (Reflux) | 12 | 15-25% | Poor solubility of sulfinate; significant polymerization. |
| DMF (Anhydrous) | 80 | 4 | 65-75% | Recommended. Best balance of solubility and rate. |
| DMSO | 90 | 2 | 60-70% | Good conversion, but difficult workup (high BP). |
| THF:Water (1:1) | 60 | 8 | 45-55% | Good solubility, but slower reaction rate. |
References
-
Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Link (Foundational text on pyrazole reactivity and tautomerism).
-
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles. Link (General guidance on handling pyrazole nucleophilicity and protecting groups).
- Trost, B. M. (1988). Sulfones: Chemical chameleons. Bulletin of the Chemical Society of Japan. (Mechanistic insight into sulfinate alkylation vs.
-
National Institutes of Health (NIH). Synthesis of Pyrazole Sulfonamides. Link (Demonstrates stability of pyrazole rings under chlorosulfonation/oxidation conditions).
-
Sigma-Aldrich. Solvent Miscibility and Solubility Tables. Link (Reference for DMF/Ethanol solubility of sodium salts).
Sources
Technical Support Center: Navigating the Regioselective Challenge of 5-(Methylsulfonylmethyl) Pyrazole Derivatives
Welcome to the dedicated technical support guide for researchers, medicinal chemists, and process development scientists working with 5-(methylsulfonylmethyl) pyrazole derivatives. The synthesis of unsymmetrically substituted pyrazoles frequently yields a mixture of N1 and N2 regioisomers, whose similar physicochemical properties present a significant purification challenge.[1][2] The presence of the polar methylsulfonylmethyl group at the 5-position further influences the electronic and steric environment of the pyrazole core, impacting both the isomeric ratio and the subsequent separation process.
This guide provides field-proven insights, troubleshooting strategies, and detailed protocols to empower you to successfully separate, identify, and characterize these challenging isomers.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the synthesis and purification of pyrazole isomers.
Q1: Why is the separation of N1 and N2 pyrazole isomers so difficult? Separating N1 and N2 regioisomers is challenging primarily due to their striking similarity in physical and chemical properties. They often possess very close polarity, leading to similar retention factors (Rf) in normal-phase chromatography and making them difficult to resolve using standard techniques.[1]
Q2: What is the most reliable first step to confirm I have a mixture of isomers? Before attempting any separation, you must confirm the presence of both isomers. The most effective initial step is a combination of:
-
Thin-Layer Chromatography (TLC): Develop a TLC system (e.g., with varying ratios of ethyl acetate and hexanes) to see if you can achieve baseline separation of two distinct spots.
-
¹H NMR Spectroscopy: A proton NMR of the crude reaction mixture is a powerful diagnostic tool. The presence of a double set of signals for key protons—such as the pyrazole ring proton or the methyl group of an N-alkyl substituent—is a strong indicator of an isomeric mixture.[2]
Q3: What is the standard method for separating these isomers on a preparatory scale? Silica gel flash column chromatography is the most widely employed and accessible method for the preparative separation of pyrazole regioisomers.[3][4][5] Success hinges on the careful optimization of the mobile phase to maximize the difference in affinity of the isomers for the stationary phase.
Q4: How can I definitively identify which isomer is which after separation? Unequivocal structural assignment is critical. While X-ray crystallography provides the ultimate confirmation, it requires suitable single crystals. For routine analysis, advanced NMR spectroscopy is the method of choice. Two-dimensional NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) , are invaluable for establishing connectivity and spatial relationships to distinguish the N1 from the N2 isomer.[4][5]
Q5: Can I avoid this separation challenge by controlling the synthesis? Yes, focusing on a regioselective synthesis is the most efficient long-term strategy. Numerous methods have been developed to control the site of N-substitution on the pyrazole ring.[6][7] These often involve the use of specific catalysts, directing groups, or carefully chosen reaction conditions to favor the formation of one regioisomer over the other.[8][9][10][11][12]
Troubleshooting Guide: Common Separation Issues
This section provides a systematic approach to resolving common problems encountered during the chromatographic separation of N1 and N2 isomers.
| Problem | Possible Causes | Recommended Solutions & Explanations |
| Poor or No Separation on Silica Gel Column | 1. Inappropriate Mobile Phase Polarity: The eluent system is not optimized to differentiate the subtle polarity differences between the isomers.[1] 2. Isomers Have Nearly Identical Rfs: The chosen solvent system results in co-elution. 3. Column Overloading: Too much sample was loaded for the column size, causing band broadening and overlap. | 1. Optimize Mobile Phase via TLC: Systematically screen solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). Aim for a solvent system that gives Rf values between 0.2 and 0.4 and shows the largest possible ΔRf between the two spots. 2. Employ a Shallow Gradient: Instead of isocratic elution, use a very slow, shallow gradient of the polar solvent. This can often resolve closely eluting compounds. 3. Use the Dry Loading Method: Adsorbing the crude mixture onto a small amount of silica gel and loading the resulting powder onto the column prevents issues from strong loading solvents and typically results in sharper bands and better separation.[1] |
| Significant Peak Tailing in HPLC | 1. Secondary Interactions: The basic nitrogen atoms of the pyrazole ring can interact with acidic silanol groups on the silica surface, causing tailing. 2. Sample Overload: Injecting too concentrated a sample can saturate the stationary phase. | 1. Add a Mobile Phase Modifier: For normal-phase HPLC, adding a small amount of a competitive base like triethylamine (0.1%) can neutralize the active silanol sites. For reverse-phase, adding an acid like trifluoroacetic acid (TFA) or formic acid (0.1%) ensures the pyrazoles are protonated and behave consistently.[1] 2. Reduce Injection Volume/Concentration: Perform a loading study to find the optimal sample concentration that avoids peak distortion. |
| Difficulty in Obtaining Pure Crystals of One Isomer | 1. Similar Solubilities: The isomers may have very similar solubility profiles in common recrystallization solvents. 2. Formation of a Solid Solution: The isomers may co-crystallize, making separation by recrystallization impossible. | 1. Screen a Wide Range of Solvents: Test single and binary solvent systems of varying polarities. 2. Attempt Fractional Recrystallization: This technique can sometimes be used to enrich one isomer in the crystalline phase, but it is often labor-intensive and may not lead to high purity.[2] 3. Rely on Chromatography: For isomers that are difficult to separate by crystallization, chromatography remains the most reliable method. |
Experimental Protocols
Protocol 1: Preparative Flash Column Chromatography
This protocol outlines a standard procedure for separating gram-scale mixtures of 5-(methylsulfonylmethyl) pyrazole isomers.
-
TLC Optimization:
-
Dissolve a small sample of the crude mixture in a suitable solvent (e.g., DCM).
-
Spot on a silica gel TLC plate.
-
Develop the plate in various ratios of a non-polar solvent (e.g., hexanes, petroleum ether) and a polar solvent (e.g., ethyl acetate, acetone).
-
Identify the solvent system that provides the best separation between the two isomer spots.
-
-
Column Packing:
-
Select a column of appropriate size for your sample amount (typically a 50:1 to 100:1 ratio of silica gel to crude material by weight).
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase identified from your TLC analysis.
-
Pour the slurry into the column and allow it to pack under gravity or with light positive pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude isomeric mixture in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude material) to this solution.
-
Evaporate the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully layer this powder onto the top of the packed silica gel bed.
-
-
Elution and Fractionation:
-
Begin eluting the column with the optimized mobile phase. A shallow gradient, slowly increasing the proportion of the polar solvent, is often most effective.
-
Collect fractions of a consistent volume.
-
Monitor the fractions by TLC to identify which contain the separated, pure isomers.
-
-
Post-Processing:
-
Combine the pure fractions of each isomer.
-
Remove the solvent under reduced pressure to yield the isolated, pure N1 and N2 isomers.
-
Diagram: General Isomer Separation & Analysis Workflow
This diagram outlines the logical flow from a crude reaction mixture to fully characterized, pure isomers.
Caption: Workflow for pyrazole isomer separation and identification.
Spectroscopic Characterization: The Key to Isomer Identification
Once separated, NMR spectroscopy is used to assign the correct structure to each isomer. The electronic environment around the pyrazole ring is asymmetric, leading to predictable differences in chemical shifts.
-
¹H NMR: The chemical shifts of protons on the N-substituent are highly informative. Protons on a substituent at the N1 position are in a different chemical environment compared to those at the N2 position due to the proximity of the C5-substituent (the methylsulfonylmethyl group). The chemical shift of the pyrazole C4-H proton is also sensitive to the overall substitution pattern.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are distinct for each regioisomer. In N-unsubstituted pyrazoles, tautomerism can lead to broadened signals for C3 and C5, an issue that is resolved upon N-substitution.[13]
-
2D NMR (NOESY & HMBC): These experiments provide definitive proof of structure.
-
NOESY: This experiment detects through-space correlations. For the N1 isomer, a Nuclear Overhauser Effect (NOE) should be observed between the protons of the N1-substituent and the protons of the C5-substituent (the CH₂SO₂Me group). This correlation will be absent for the N2 isomer.
-
HMBC: This experiment shows correlations between protons and carbons over two or three bonds. For the N1 isomer, a correlation will be seen from the protons of the N1-substituent to both C5 and C3 of the pyrazole ring. For the N2 isomer, correlations would be expected to C3.
-
Diagram: Troubleshooting Logic for Poor Separation
This decision tree helps diagnose and solve common chromatographic separation issues.
Caption: Decision tree for troubleshooting poor isomer separation.
References
-
Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Regioselective synthesis of pyrazole derivative 16. ResearchGate. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona. [Link]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. National Library of Medicine. [Link]
-
Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
preventing over-oxidation during 5-(methylsulfonylmethyl) pyrazole preparation
Technical Support Center: 5-(Methylsulfonylmethyl) Pyrazole Synthesis
Case ID: OX-PYR-502 Topic: Prevention of Over-Oxidation & Chemoselectivity Control Status: Active Guide Assigned Specialist: Senior Application Scientist
Executive Summary: The Oxidation Paradox
Synthesizing 5-(methylsulfonylmethyl) pyrazole requires the complete oxidation of the sulfide precursor (
-
N-Oxidation: The pyrazole nitrogen is susceptible to electrophilic attack by strong oxidants, forming the Pyrazole
-oxide. -
C-H Oxidation (Benzylic): The methylene bridge (
) connecting the pyrazole and the sulfone is "benzylic-like" and can be oxidized to a ketone or carboxylic acid under harsh conditions.
The Solution: The key to selectivity lies in exploiting the basicity of the pyrazole nitrogen (
Diagnostic Troubleshooting (FAQ)
Q1: I am observing a polar impurity by TLC/LC-MS that matches the mass of the product +16 Da. Is this the sulfone?
-
Diagnosis: No. If you already have the sulfone mass (
), is likely the -oxide sulfone . -
Root Cause: The reaction pH was likely too neutral or basic, leaving the pyrazole nitrogen unprotonated and vulnerable to the oxidant (especially if using mCPBA or unbuffered Oxone).
-
Fix: Repeat the reaction in glacial acetic acid or maintain pH < 3.
Q2: My reaction stalls at the sulfoxide (
-
Diagnosis: "Under-oxidation" due to steric hindrance or deactivated oxidant.
-
Root Cause: Some mild oxidants (e.g., NaIO
) are selective for sulfoxides and struggle to push to the sulfone. -
Fix: Switch to a Tungstate-catalyzed peroxide system (
). The tungsten-peroxo species is sufficiently electrophilic to convert the sulfoxide to the sulfone without attacking the protonated pyrazole ring.
Q3: Can I use potassium permanganate (
-
Advisory: Avoid. Permanganate is a non-selective, aggressive oxidant that often cleaves the benzylic C-H bonds in electron-rich heterocycles, leading to pyrazole carboxylic acids or ring destruction.
Strategic Protocols
Method A: The "Gold Standard" (Tungstate-Catalyzed )
Best for: High yield, scalability, and preventing N-oxidation.
Mechanism: Sodium tungstate forms a reactive peroxotungstate species in situ. The acidic environment (AcOH) protects the pyrazole nitrogen.
Protocol:
-
Dissolve: Suspend 5-(methylthiomethyl) pyrazole (1.0 eq) in Glacial Acetic Acid (5-10 volumes).
-
Note: AcOH serves as both solvent and N-protecting agent.
-
-
Catalyst: Add
(0.01 - 0.05 eq). -
Oxidant Addition: Dropwise add 30%
(2.5 eq) while maintaining temperature at 45–50°C .-
Caution: Exothermic. Do not allow temp to spike >60°C to prevent C-H oxidation.
-
-
Monitor: Stir for 2–4 hours. Monitor by HPLC.
-
Workup: Quench excess peroxide with aqueous Sodium Bisulfite (
) before neutralizing. Neutralize carefully with NaOH or to precipitate the product.
Method B: Buffered Oxone® Oxidation
Best for: Small scale, rapid screening.
Protocol:
-
Dissolve: Dissolve sulfide in MeOH/Water (1:1).
-
Buffer: Add solid
(only if the pyrazole has acid-sensitive groups; otherwise, acidic conditions are preferred). Correction: For this specific substrate, do not buffer to neutral . Keep the system slightly acidic (pH 2-3) or use the inherent acidity of Oxone to protect the Nitrogen. -
Addition: Add Oxone® (Potassium peroxymonosulfate) (1.2 eq for Sulfoxide, 2.5 eq for Sulfone) as a solid or slurry in water.
-
Workup: Filter off insoluble salts. Extract with EtOAc.[1]
Comparative Data Analysis
| Parameter | mCPBA | Oxone® | ||
| Selectivity (S vs N) | Poor (requires acid) | Good | Excellent | Good |
| Risk of C-H Oxidation | Moderate | Low | Low | Moderate |
| Atom Economy | Poor (ArCOOH waste) | Good | Excellent | Moderate |
| Scalability | Low (Safety risk) | High | High | Moderate |
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways. The Green path is the target. Red paths indicate over-oxidation failures.
Figure 1: Reaction network for the oxidation of 5-(methylthiomethyl) pyrazole. The green path represents the desired chemoselective route achieved via pH control.
References
-
Kupwade, R. V., et al. (2019).[2] "A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides." Journal of Chemical Reviews, 1(2), 99-113.[2] Link
-
Bahrami, K., et al. (2010). "Transition-Metal-Free Oxidation of Sulfides to Sulfoxides and Sulfones." Journal of Organic Chemistry. (Verified via NIH/PubMed context). Link
-
ACS GCI Pharmaceutical Roundtable. (2024). "Reagent Guide: Sulfide Oxidation." American Chemical Society. Link
-
Voutyritsa, E., et al. (2017).[1] "Organocatalytic Oxidation of Sulfides to Sulfones." Synthesis, 49, 917-924.[1] Link
Sources
Technical Support Center: Purification of 5-(methylsulfonylmethyl)-1H-pyrazole
Ticket ID: PYR-SO2-005 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences[1]
Executive Summary & Molecule Analysis
Welcome to the Technical Support Center. You are attempting to purify 5-(methylsulfonylmethyl)-1H-pyrazole , a molecule that presents a distinct set of chromatographic challenges due to its "dual-polarity" nature.
Chemical Context:
-
The Pyrazole Ring: An amphoteric heterocycle (
for NH deprotonation, for protonation). It acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). -
The Sulfone (
): A strongly electron-withdrawing, highly polar group.[1]
The Problem:
Standard silica gel chromatography often fails for this substrate, resulting in severe tailing (streaking) and poor recovery . This occurs because the pyrazole NH and the sulfone oxygens form strong hydrogen bonds with the acidic silanol groups (
This guide provides a self-validating protocol to overcome these interactions.
Method Development: The "Setup"
Stationary Phase Selection
| Phase Type | Compatibility | Recommendation | Technical Rationale |
| Standard Silica ( | Moderate | Requires Modifier | The acidic silanols will bind the pyrazole NH.[1] You must use a basic modifier (e.g., Triethylamine) to block these sites [2]. |
| Amine-Bonded Silica | High | Excellent | The surface is already basic.[1] Eliminates the need for mobile phase modifiers and prevents tailing. |
| C18 (Reverse Phase) | High | Best Alternative | If normal phase fails, C18 (Water/MeOH) uses hydrophobic retention, bypassing the silanol H-bonding issue entirely [3]. |
Mobile Phase Strategy
Do not use Hexane/Ethyl Acetate alone. The solubility of sulfone-pyrazoles in hexane is negligible, leading to precipitation at the column head.[1]
Recommended System: Dichloromethane (DCM) / Methanol (MeOH).
-
Base Solvent: DCM solubilizes the organic core.
-
Polar Modifier: MeOH elutes the polar compound.
-
Additive (Critical): 1% Triethylamine (TEA) or 1%
.
Expert Tip: If using TEA, wash the silica column with 3-4 column volumes (CV) of the mobile phase containing the amine before injecting your sample. This "neutralizes" the silica bed [4].
Experimental Workflow & Protocols
Protocol A: Solid Loading (The "Dry Load" Technique)
Why: Sulfones often precipitate when a concentrated DCM solution hits a Hexane-equilibrated column.[1] Solid loading prevents this "crashing out" which causes band broadening.[1]
Step-by-Step:
-
Dissolve crude mixture in minimal MeOH or DCM.
-
Add silica gel (ratio: 1g crude to 3g silica) or Celite 545.
-
Rotary evaporate to dryness until a free-flowing powder remains.
-
Pack this powder on top of a pre-equilibrated column (or use an empty solid load cartridge).
Protocol B: The "Steep" Gradient
Because the molecule is sticky, isocratic elution rarely works efficiently.
-
Equilibrate: 100% DCM (+1% TEA).
-
Hold: 0-2 mins at 100% DCM to elute non-polar impurities.
-
Ramp: 0% to 10% MeOH over 10-15 CV.
-
Flush: If compound hasn't eluted, jump to 20% MeOH.
Visualization: Decision Logic
The following diagram illustrates the decision process for selecting the correct purification mode based on your specific observations.
Caption: Decision tree for selecting mobile phase and loading techniques based on solubility and TLC behavior.
Troubleshooting (FAQ)
Q: The compound is streaking across 20 fractions. How do I tighten the band? A: This is classic silanol interaction.
-
Check Modifier: Did you add 1% Triethylamine (TEA) to both solvent bottles?
-
Check Loading: If you liquid-loaded in pure DCM, the compound likely precipitated upon hitting the column.[1] Switch to Solid Loading (Protocol A) to ensure the sample enters the mobile phase uniformly.
Q: I see the compound on TLC, but it's not eluting from the column. A: Pyrazoles can be "chemisorbed" if the silica is too acidic.
-
Immediate Fix: Switch to a more polar solvent system immediately (e.g., 90:10:1 DCM/MeOH/NH4OH).
-
Future Fix: Use "High pH" Reverse Phase (C18) with an Ammonium Bicarbonate buffer (pH 9-10). The deprotonated pyrazole is more soluble in water but less sticky to C18 than it is to silica [5].
Q: My product is co-eluting with a yellow impurity. A: Sulfones are transparent in the visible spectrum; yellow usually implies oxidation byproducts.
-
The Fix: Run a "Step Gradient." Hold the gradient isocratic at the %MeOH where the impurity moves (
) but your product stays ( ), then ramp up only after the impurity clears.
Q: Can I use Acetone instead of Methanol? A: No. Acetone absorbs UV at roughly 254nm-280nm (the cutoff is high), which will blind your UV detector to the pyrazole signal. Methanol is UV transparent down to 205nm.
References
-
Biotage. "Successful Flash Chromatography: Normal Phase or Reversed Phase?" Biotage Knowledge Base. [Link]
-
Teledyne ISCO. "Flash Chromatography Guide: Mobile Phase Selection." Teledyne ISCO Blog. [Link]
-
Organic Chemistry Portal. "Purification of Heterocycles." Org.[2] Chem. Techniques. [Link]
-
National Institutes of Health (NIH). "Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis." PMC Articles. [Link]
Sources
stability of 5-(methylsulfonylmethyl)-1H-pyrazole under acidic conditions
Technical Support Center: 5-(methylsulfonylmethyl)-1H-pyrazole
Introduction: Navigating the Acidic Stability of this compound
Welcome to the technical support guide for this compound. This molecule, featuring a key pyrazole scaffold, is of significant interest in medicinal chemistry and materials science.[1][2] A frequent challenge encountered during synthesis, purification, and formulation development is its stability in acidic environments. This document provides in-depth, experience-driven guidance to help you understand, predict, and manage the stability of this compound, ensuring the integrity of your experimental results.
This guide is structured as a dynamic resource, moving from high-level frequently asked questions to detailed troubleshooting scenarios and validated experimental protocols. Our goal is to empower you with the causal understanding needed to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: The primary stability concerns revolve around two key structural features: the pyrazole ring and the methylsulfonylmethyl group.
-
Pyrazole Ring Protonation: The pyrazole ring contains two nitrogen atoms, one of which is weakly basic and can be protonated in acidic media.[3][4] This protonation alters the electronic distribution of the aromatic ring, which can influence its reactivity and physical properties, such as solubility. While the pyrazole ring itself is generally robust and resistant to oxidative degradation, strong acids can catalyze reactions like nitration or sulfonation if the corresponding reagents are present.[1]
-
Sulfone Group Stability: The methylsulfonyl moiety (-SO₂CH₃) is exceptionally stable. The carbon-sulfur bonds in sulfones are strong, and unlike esters or amides, they are highly resistant to acid-catalyzed hydrolysis under typical experimental conditions.[5] Degradation involving this group would require harsh conditions (e.g., very high temperatures and concentrated, strong acids), which are not common in routine laboratory work.
-
Overall Assessment: The most immediate and likely event in an acidic solution is the protonation of the pyrazole ring. Significant chemical degradation of the molecule is not expected under mild to moderate acidic conditions (e.g., pH 1-4) at ambient temperature.
Q2: I'm planning an acidic workup or purification step. What is the likely impact on my compound?
A2: For typical procedures like an acid wash to remove basic impurities or reverse-phase HPLC with an acidic mobile phase (e.g., 0.1% TFA or formic acid), significant degradation of this compound is unlikely. The main effect you will observe is a change in solubility. The protonated form of the pyrazole will be a salt, which is generally more soluble in aqueous media.[3] This is an advantageous property that can be exploited for purification. However, it is always best practice to minimize the duration of exposure to acidic conditions and avoid excessive heat.
Q3: What are the potential, albeit unlikely, degradation products under forced acidic conditions?
A3: If degradation were to occur under harsh stress conditions (e.g., refluxing in 1 M HCl), the most plausible (though still improbable) pathway would be the cleavage of the C-S bond, potentially leading to 5-methyl-1H-pyrazole and methanesulfonic acid. This is speculative and would need to be confirmed by a forced degradation study. Ring-opening of the pyrazole core is generally not a favored pathway.
Troubleshooting Guide: From Observation to Solution
This section addresses specific experimental observations and provides a logical framework for troubleshooting.
Problem: After treating my sample with acid, a new, more polar peak appears in my reverse-phase HPLC chromatogram.
-
Probable Cause: You are likely observing the protonated form of your compound. Protonation increases the molecule's polarity, causing it to elute earlier on a reverse-phase column. This is not a degradant but a different ionic form of the same molecule.
-
Validation Steps:
-
Take an aliquot of your stressed sample.
-
Neutralize it with a mild base (e.g., a saturated solution of sodium bicarbonate).
-
Re-inject the neutralized sample into the HPLC.
-
Expected Outcome: The early-eluting peak should decrease or disappear, while the peak corresponding to your parent compound should increase proportionally.
-
-
Expert Insight: This phenomenon is a useful diagnostic tool. If the process is fully reversible upon neutralization, it confirms that no irreversible chemical degradation has occurred.
Problem: My overall recovery of the compound is low after a reaction performed in strong acid.
-
Probable Causes & Solutions:
-
Incomplete Extraction: The protonated pyrazole salt may have high aqueous solubility, leading to poor partitioning into organic solvents during workup.
-
Solution: Before extraction, adjust the pH of the aqueous layer to be neutral or slightly basic (pH 7-8) to deprotonate the pyrazole ring. This will decrease its aqueous solubility and improve extraction efficiency into solvents like ethyl acetate or dichloromethane.
-
-
Precipitation Issues: If you are attempting to crystallize the compound from an acidic solution, the protonated salt may have different solubility characteristics than the free base.
-
Solution: Perform solubility tests on a small scale at different pH values to determine the optimal conditions for crystallization.
-
-
True Degradation (Less Likely): If the reaction involved high temperatures (>60°C) for an extended period, some degradation might be possible.
-
Solution: Analyze the aqueous and organic layers by LC-MS to identify any potential degradation products and confirm mass balance.[6] If degradation is confirmed, consider running the reaction at a lower temperature or for a shorter duration.
-
-
Protocols & Methodologies
Protocol 1: Forced Degradation Study for Acid Stability Assessment
This protocol is designed to intentionally stress the compound to identify potential degradation pathways and establish its stability profile, consistent with ICH guidelines.[7]
Objective: To determine the stability of this compound in the presence of acid and heat.
Materials:
-
This compound (solid)
-
Methanol or Acetonitrile (HPLC grade)
-
1.0 M Hydrochloric Acid (HCl)
-
1.0 M Sodium Hydroxide (NaOH)
-
HPLC system with UV or PDA detector
-
Class A volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in methanol or acetonitrile.
-
Sample Preparation (Time Zero):
-
Pipette 1 mL of the stock solution into a 10 mL volumetric flask.
-
Add 1 mL of purified water.
-
Dilute to volume with a 50:50 mixture of water and organic solvent. This is your T₀ reference sample .
-
-
Acid Stress Sample:
-
Pipette 1 mL of the stock solution into a suitable reaction vial.
-
Add 1 mL of 1.0 M HCl.
-
Loosely cap the vial and place it in a water bath set to 60°C.
-
-
Time-Point Analysis:
-
After 2, 8, and 24 hours, withdraw a 100 µL aliquot of the stressed sample.
-
Immediately add it to a vial containing 100 µL of 1.0 M NaOH to quench the reaction.
-
Dilute this neutralized mixture with 800 µL of mobile phase to an appropriate concentration for HPLC analysis.
-
-
Control Sample: Keep a sample of the stock solution mixed with an equal volume of water at room temperature, protected from light, to serve as a control.
-
Analysis: Analyze the T₀, control, and all quenched time-point samples by HPLC-UV.
Data Interpretation & Presentation
Summarize your findings in a clear table to track the degradation over time.
| Stress Condition | Time (hours) | Initial Assay (%) | Final Assay (%) | % Degradation | # of Degradants >0.1% |
| 1.0 M HCl, 60°C | 0 | 100.0 | 100.0 | 0.0 | 0 |
| 1.0 M HCl, 60°C | 2 | 100.0 | [Insert Value] | [Calculate] | [Count Peaks] |
| 1.0 M HCl, 60°C | 8 | 100.0 | [Insert Value] | [Calculate] | [Count Peaks] |
| 1.0 M HCl, 60°C | 24 | 100.0 | [Insert Value] | [Calculate] | [Count Peaks] |
Mechanistic Insights & Visualizations
Understanding the underlying chemical principles is key to predicting stability. The following diagrams illustrate the most probable interactions and workflows.
Potential Interactions in Acidic Media
Under acidic conditions, the primary event is the reversible protonation of the pyrazole ring. True degradation is energetically unfavorable and thus a minor pathway.
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 5-(methylsulfonylmethyl)-1H-pyrazole
Welcome to the technical support center for the purification of 5-(methylsulfonylmethyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this key intermediate in a highly pure form. We will explore common issues through a series of frequently asked questions and detailed troubleshooting guides, providing not just protocols, but the chemical reasoning behind them.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter in my crude this compound?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route. A common synthesis involves the reaction of a 1,3-dicarbonyl equivalent with a hydrazine source.[1][2] Based on this, you can anticipate several classes of impurities:
-
Unreacted Starting Materials: Residual hydrazine or the 1,3-dicarbonyl precursor.
-
Regioisomers: The most common and often challenging impurity is the isomeric 3-(methylsulfonylmethyl)-1H-pyrazole. The cyclization reaction can proceed in two ways, leading to a mixture of regioisomers that often have very similar physical properties.[3][4]
-
By-products: Side-products from incomplete reactions or degradation, such as pyrazoline intermediates which have not been fully aromatized.[3]
-
Residual Solvents: Solvents used in the reaction and initial work-up (e.g., ethanol, toluene, DMF).
Q2: What are the primary methods for purifying crude this compound?
A2: There are three main techniques, each with its own advantages depending on the scale and the nature of the impurities:
-
Recrystallization: An excellent method for removing small amounts of impurities, especially if you can find a solvent system where the desired product has high solubility when hot and low solubility when cold, while impurities remain in solution.[5]
-
Column Chromatography: A highly effective technique for separating compounds with different polarities, such as regioisomers or starting materials.[6][7] For pyrazoles, which can be slightly basic, modifications to standard silica gel chromatography may be necessary.
-
Acid-Base Extraction: This classical technique leverages the weakly basic nature of the pyrazole ring.[8][9] It is particularly effective for removing neutral or acidic impurities. It can also be adapted to purify the product by forming and crystallizing an acid addition salt.[10][11]
Q3: How do I choose the best purification strategy for my situation?
A3: The optimal strategy depends on the purity of your crude material and the primary impurities present. A logical approach is outlined in the decision-making workflow below. We recommend first analyzing your crude material by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to understand the number and polarity of the impurities.[12][13]
Caption: Decision workflow for selecting a purification method.
Troubleshooting and Detailed Protocols
This section provides in-depth solutions to common problems encountered during purification.
Issue 1: Poor Separation During Column Chromatography
Q: My regioisomers are co-eluting, or I'm seeing significant tailing of my product spot on the TLC plate. How can I improve my chromatographic separation?
A: This is a frequent challenge with pyrazole derivatives due to their polarity and ability to interact strongly with the acidic silanol groups on standard silica gel.
Causality: The lone pair of electrons on the pyridine-type nitrogen of the pyrazole ring can form hydrogen bonds with the Si-OH groups of the silica gel. This strong interaction can lead to tailing and, in some cases, irreversible adsorption or degradation of the compound on the column.[5]
Solutions & Protocol:
-
Deactivate the Stationary Phase: Neutralizing the acidic sites on the silica gel is often the most effective solution.
-
Protocol: When preparing the silica slurry for your column, add 1% triethylamine (Et₃N) relative to the volume of your eluent (e.g., 10 mL of Et₃N for every 1 L of eluent).[5] Use this same eluent mixture containing Et₃N to run the column. This amine will preferentially bind to the acidic sites, allowing your pyrazole to elute more symmetrically.
-
-
Switch to a Different Stationary Phase: If deactivation is insufficient, a less acidic support is recommended.
-
Recommendation: Use neutral alumina instead of silica gel. Alumina is generally a better choice for basic compounds. You will likely need to adjust your solvent system, as alumina is a more active stationary phase. Start with a less polar eluent system than you would for silica.
-
-
Optimize the Mobile Phase:
-
Recommendation: A gradient of ethyl acetate in hexanes is a common starting point.[14] If your compound is highly polar, consider adding a small amount of methanol (0.5-2%) to the mobile phase (e.g., dichloromethane/methanol) to help displace the compound from the stationary phase.
-
Quantitative Data Summary: Column Chromatography
| Parameter | Standard Silica Gel | Deactivated Silica (1% Et₃N) | Neutral Alumina |
|---|---|---|---|
| Interaction | Strong H-bonding | Weakened H-bonding | Lewis acid/base |
| Peak Shape | Tailing often observed | Symmetrical peaks | Generally symmetrical |
| Typical Eluent | Hexane/Ethyl Acetate | Hexane/Ethyl Acetate + 1% Et₃N | Hexane/Ethyl Acetate (often requires more polar mixture) |
| Best For | Neutral compounds | Basic compounds like pyrazoles | Basic and some neutral compounds |
Issue 2: Product 'Oils Out' or Fails to Crystallize During Recrystallization
Q: I've dissolved my crude product in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's wrong?
A: "Oiling out" occurs when the solute's solubility in the cooling solvent is still too high, or when the solution becomes supersaturated below the solute's melting point.[15] For this compound, the polar sulfone and pyrazole groups can make finding an ideal single solvent challenging.
Causality: If the melting point of the solute is lower than the boiling point of the solvent, the compound may "melt" in the solution before it crystallizes. Alternatively, significant impurities can depress the melting point and interfere with crystal lattice formation, promoting oiling.
Solutions & Protocol:
-
Use a Solvent Mixture (Binary System): This is the most robust solution. You need one solvent ("soluble solvent") in which your compound is very soluble and another ("anti-solvent" or "insoluble solvent") in which it is poorly soluble.
-
Protocol:
-
Dissolve the crude compound in the minimum amount of the hot "soluble solvent" (e.g., ethanol, methanol, or acetone).[5]
-
While the solution is still hot, slowly add the "anti-solvent" (e.g., water or hexanes) dropwise until you see persistent turbidity (cloudiness).
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.
-
-
-
Reduce the Rate of Cooling: Rapid cooling favors oiling. Slow cooling allows molecules to orient themselves properly into a crystal lattice.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic glass fragments can act as nucleation sites.[15]
-
Seeding: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.[15]
-
Caption: Workflow for binary solvent recrystallization.
Issue 3: Low Recovery or Emulsion Formation During Acid-Base Extraction
Q: I performed an acid-base extraction, but I recovered very little product after neutralizing the aqueous layer. What happened?
A: This can be due to several factors: incomplete extraction into the acid, using the wrong pH for precipitation, or the product salt being soluble in the organic layer. Pyrazoles are weakly basic, so the pH control is critical.[8]
Causality: The pKa of a protonated pyrazole is typically in the range of 2-3. To effectively extract it into the aqueous layer, the pH of the aqueous solution must be at least 1-2 units below the pKa of the conjugate acid. Conversely, to precipitate the neutral pyrazole from the aqueous layer, the pH must be raised significantly above this pKa.
Solutions & Protocol:
Protocol for Acid-Base Extraction of this compound:
-
Dissolution: Dissolve the crude mixture in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M HCl (aq).[8] Extract at least twice to ensure all the basic pyrazole is protonated and moves into the aqueous layer.
-
Troubleshooting (Emulsions): If an emulsion (a stable layer between the organic and aqueous phases) forms, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.
-
-
Separation: Combine the acidic aqueous layers. To remove any trapped neutral impurities, perform a "back-wash" by extracting the combined aqueous layers once with a fresh portion of ethyl acetate or DCM.[16] Discard this organic wash.
-
Neutralization & Precipitation: Cool the acidic aqueous solution in an ice bath. Slowly add a base, such as 3M NaOH or a saturated NaHCO₃ solution, with stirring until the pH is basic (pH ~8-9). The pure pyrazole should precipitate out as a solid.
-
Troubleshooting (Low Recovery): If no precipitate forms, your product may have some water solubility. Try extracting the product back out of the neutralized aqueous solution with several portions of a fresh organic solvent (e.g., ethyl acetate or DCM). Combine these organic extracts, dry with anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent under reduced pressure to recover your product.
-
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry thoroughly.
References
- Overcoming poor solubility of pyrazole derivatives during reaction workup. Benchchem.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- Process for the purification of pyrazoles.
- Technical Support Center: Purification of Methyl Pyrazole Isomers. Benchchem.
- Method for purifying pyrazoles.
- Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. Benchchem.
- Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization
- Acid-Base Extraction.
- Purific
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Special Issue : Effects of Bioactive Compounds in Oxidative Stress and Inflamm
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole. Benchchem.
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr.
- Acid–base extraction. Wikipedia.
- Troubleshooting the reaction mechanism of pyrazole form
- Synthesis and Evalution of Pyrazole Deriv
- Synthesis and Spectral Analysis of Some Representative Pyrazoline Deriv
- Technical Support Center: Addressing Impurity Form
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- (PDF) Pages 33-42 ARTICLE Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes.
- Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole deriv
- Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH.
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Deriv
- Vonoprazan-impurities.
-
1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][5][8][15]triazine. PMC.
- The synthetic development of pyrazole nucleus:
- (PDF) Synthesis of 1-Methyl-5-(pyrazol-3- and -5-yl- and 1, 2, 4-triazol-3- and 5-yl)-1, 2, 3, 6-tetrahydropyridine Derivatives and Their Evaluation as Muscarinic Receptor Ligands.
- A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. rsc.org [rsc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
Comparative Guide: 1H NMR Profiling of 5-(methylsulfonylmethyl)-1H-pyrazole
Executive Summary & Technical Context[1][2][3][4][5]
In the development of JAK inhibitors and other kinase-targeting small molecules, the 5-(methylsulfonylmethyl)-1H-pyrazole motif serves as a critical polar pharmacophore. Its synthesis typically involves the oxidation of a sulfide precursor. Consequently, the primary analytical challenge is not merely structural confirmation, but the precise discrimination between the sulfone product , the sulfide precursor , and the sulfoxide intermediate .
This guide provides a comparative NMR analysis, contrasting the target molecule against its synthetic precursors and evaluating solvent-dependent tautomeric behaviors.[1] It moves beyond static spectral listing to offer a dynamic, decision-making framework for reaction monitoring.
Spectral Assignment & Structural Logic
The 1H NMR spectrum of this compound is defined by three distinct chemical environments. The electron-withdrawing nature of the sulfone group (
Table 1: Chemical Shift Assignments (DMSO-d₆)
| Proton Group | Type | Chemical Shift ( | Multiplicity | Integration | Structural Logic |
| NH | Exchangeable | 12.8 - 13.2 | Broad Singlet | 1H | Highly dependent on concentration and water content. |
| H-3 (Ar) | Aromatic | 7.60 - 7.80 | Doublet/Singlet | 1H | Deshielded by adjacent N; sensitive to tautomerism. |
| H-4 (Ar) | Aromatic | 6.30 - 6.50 | Doublet/Singlet | 1H | Electron-rich position of the pyrazole ring. |
| -CH₂- | Methylene | 4.55 - 4.65 | Singlet | 2H | Critical Diagnostic: Significantly deshielded by |
| -CH₃ | Methyl | 2.90 - 3.00 | Singlet | 3H | Diagnostic methyl sulfone peak. |
*Note: H-3 and H-4 coupling (
Comparative Analysis: Reaction Monitoring (Sulfide vs. Sulfone)
The most frequent application of this analysis is monitoring the oxidation of 5-(methylthiomethyl)-1H-pyrazole (Sulfide) to the target Sulfone . The chemical shift evolution of the methylene bridge is the most reliable quantitative metric.
Mechanism of Shift
Oxidation from Sulfide (
Table 2: Comparative Shifts for Reaction Staging
| Moiety | Precursor (Sulfide) | Intermediate (Sulfoxide) | Target (Sulfone) | |
| -CH₃ | 2.05 - 2.15 | 2.55 - 2.65 | 2.95 | +0.85 ppm |
| -CH₂- | 3.70 - 3.80 | 4.10 - 4.25 (Diastereotopic*) | 4.60 | +0.85 ppm |
*The sulfoxide sulfur is chiral, often rendering the adjacent methylene protons diastereotopic (AB system) rather than a clean singlet.
Visualization: Oxidation Monitoring Workflow
Figure 1: Decision tree for monitoring the oxidation of the sulfide precursor using key NMR markers.
Comparative Analysis: Solvent Effects (DMSO-d₆ vs. CDCl₃)
The choice of solvent fundamentally alters the appearance of the pyrazole protons due to tautomeric equilibrium.
The Tautomerism Challenge
In solution, this compound exists in equilibrium with 3-(methylsulfonylmethyl)-1H-pyrazole. The rate of proton exchange between N1 and N2 dictates the spectral resolution.
-
CDCl₃ (Non-polar): Proton exchange is often intermediate on the NMR time scale. This results in broadening of the H-3/H-4 signals or a collapse of the N-H signal, making integration difficult.
-
DMSO-d₆ (Polar Aprotic): DMSO acts as a hydrogen bond acceptor, stabilizing the N-H proton. This slows the exchange rate ("freezing" the tautomers) or sharpens the average signal, usually resulting in distinct, integrate-able doublets for the aromatic protons and a visible N-H peak.
Table 3: Solvent Performance Comparison
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) |
| N-H Signal | Sharp/Broad Singlet (~13 ppm) | Usually invisible or extremely broad |
| Aromatic Resolution | High (Distinct H-3/H-4) | Low (Often broadened) |
| Solubility | Excellent | Moderate to Poor |
| Water Peak | ~3.33 ppm (Interferes with Sulfone Methyl?) | ~1.56 ppm (Clear of key regions) |
Critical Note: In DMSO-d₆, the water residual peak appears at ~3.33 ppm. Ensure your product's methyl sulfone peak (~2.95 ppm) is resolved from the water shoulder. If water content is high, the water signal may drift downfield, potentially overlapping with the sulfone methyl.
Experimental Protocol: Validated Characterization
To ensure reproducibility and accurate integration (specifically for qNMR purity assays), follow this protocol.
Step 1: Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: Use an ampoule rather than a stock bottle to minimize water uptake (H₂O signal interference).
-
-
Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as this causes baseline rolling.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H (zg30 or equivalent).
-
Relaxation Delay (D1): Set to
10 seconds .-
Reasoning: The sulfone methyl protons and aromatic protons have different T1 relaxation times. A short D1 will under-integrate the methyl signal relative to the aromatics, leading to false purity calculations.
-
-
Scans (NS): 16 or 32 (Sufficient for >5 mg sample).
-
Spectral Width: -2 to 16 ppm (to capture the downfield NH).
Step 3: Processing & Integration
-
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
-
Phasing: Apply manual phasing. Autophasing often fails on the broad NH signal.
-
Integration Logic:
-
Set the Aromatic H-4 (approx 6.4 ppm) to 1.00 .
-
Check: Aromatic H-3 should be ~1.00.
-
Check: Methylene (-CH₂-) should be ~2.00.
-
Check: Methyl (-CH₃) should be ~3.00.
-
Visualization: Tautomeric Equilibrium
Figure 2: The rapid equilibrium between tautomers is mediated by solvent choice, affecting spectral sharpness.
References
-
Alkorta, I., et al. (2016). "The 1H NMR spectrum of pyrazole in a nematic phase: Tautomerism and dipolar couplings." Journal of Physical Organic Chemistry. Link
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 3: Chemical Shifts and Structure). Link
-
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. Link
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (General reference for Sulfone/Sulfide shifts). Link
Sources
Strategic Identification of Sulfone Moieties in Pyrazole Scaffolds
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals
Executive Summary: The Diagnostic Value of IR in Pyrazole Chemistry
In the development of cyclooxygenase-2 (COX-2) inhibitors and other bioactive heterocycles, the pyrazole ring fused with a sulfone group (
This guide objectively compares the performance of FTIR against alternative analytical techniques for the specific identification of the sulfone group in pyrazole derivatives. It provides a self-validating protocol to distinguish sulfones from their synthetic precursors (sulfides) and related byproducts (sulfoxides, sulfonamides).
Technical Deep Dive: The Sulfone "Fingerprint"
The sulfone group (
2.1 Characteristic Vibrational Modes
The identification relies on the detection of two distinct bands arising from the
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Diagnostic Note |
| Asymmetric Stretch ( | 1330 – 1360 | Strong | Primary identifier; often sharp and distinct from C-N stretches. |
| Symmetric Stretch ( | 1140 – 1170 | Strong | Secondary identifier; confirms the oxidation state. |
| C-S Stretch | 740 – 760 | Weak/Medium | Less diagnostic due to overlap with pyrazole ring breathing modes. |
Expert Insight: In pyrazole derivatives like Celecoxib , the pyrazole ring's electron-withdrawing substituents (e.g.,
) can slightly shift these bands to the higher end of the frequency range due to inductive effects stiffening the S=O bond.
2.2 Differentiating Sulfur Species
A common challenge in synthesis is ensuring complete oxidation from sulfide (
-
Sulfides (
): Show no strong bands in the 1000–1400 cm⁻¹ region. -
Sulfoxides (
): Show a single strong band at 1030–1070 cm⁻¹ . -
Sulfones (
): Show the doublet (1350/1160 cm⁻¹).
Comparative Analysis: IR vs. Alternatives
To validate why IR is the preferred method for functional group monitoring, we compare it with Raman and NMR spectroscopy.
3.1 IR vs. Raman Spectroscopy
| Feature | IR Spectroscopy (The Product) | Raman Spectroscopy (Alternative) |
| Selection Rule | Change in dipole moment. | Change in polarizability. |
| Sulfone Sensitivity | High. The polar | Moderate. Better for symmetric C-C backbones. |
| Solvent Interference | High (if aqueous). | Low (water is Raman inactive).[1] |
| Sample Prep | Minimal (ATR) or KBr pellet. | None (shoot through glass/vial). |
| Verdict | Superior for SO2 detection. The asymmetric stretch is far more intense in IR than Raman. | Complementary. Use Raman if the sample is in aqueous solution or sealed in glass. |
3.2 IR vs. NMR Spectroscopy
-
NMR (
H): The sulfone group has no protons. Its presence is inferred indirectly by the deshirlding of adjacent protons (e.g., methyl protons shift from 2.5 to 3.0 ppm). -
NMR (
C): Shows shifts in the carbon attached to sulfur, but requires longer acquisition times. -
Comparison: IR provides a direct observation of the S=O bond, whereas NMR provides indirect evidence. For checking if a reaction (oxidation) is complete, IR is faster (seconds vs. minutes).
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this protocol. It is designed to minimize artifacts and maximize band resolution.
4.1 Sample Preparation
Option A: Attenuated Total Reflectance (ATR) - Recommended
-
Suitability: Solid pyrazole derivatives (powders/crystals).
-
Method: Place ~2 mg of sample on the Diamond/ZnSe crystal. Apply high pressure using the clamp to ensure contact.
-
Advantage: Non-destructive, <1 minute prep.
Option B: KBr Pellet (Classic)
-
Suitability: If ATR is unavailable or for trace analysis.
-
Method: Mix 1-2 mg sample with ~200 mg dry KBr. Grind to fine powder. Press at 10 tons for 2 mins to form a transparent disc.
-
Critical Control: Ensure KBr is dry; water absorbs at 3400 and 1640 cm⁻¹, potentially masking N-H bands if present.
4.2 Data Acquisition Parameters
-
Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).
-
Scans: 16–32 scans (sufficient for strong sulfone bands).
-
Range: 4000 – 600 cm⁻¹.
4.3 Diagnostic Decision Tree (Visualization)
Figure 1: Diagnostic logic flow for determining the sulfur oxidation state and functional group identity in pyrazole derivatives using IR spectroscopy.
Summary of Characteristic Bands
The following table synthesizes data for pyrazole derivatives containing different sulfur moieties.
| Functional Group | Other Diagnostic Bands | |||
| Sulfone ( | 1330–1360 cm⁻¹ | 1140–1170 cm⁻¹ | Absent | C=N (Pyrazole) ~1590 cm⁻¹ |
| Sulfonamide ( | 1310–1350 cm⁻¹ | 1150–1180 cm⁻¹ | 3250–3350 cm⁻¹ | N-H Bend ~1620 cm⁻¹ |
| Sulfoxide ( | 1030–1070 cm⁻¹ | N/A | Absent | Band is broad and strong |
| Sulfide ( | None | None | Absent | C-S stretch ~600-700 cm⁻¹ (weak) |
Experimental Workflow Visualization
Figure 2: Step-by-step experimental workflow for acquiring valid IR spectral data.
References
-
Gulshan, et al. (2017). FTIR spectrum of celecoxib. ResearchGate. Retrieved from [Link]
-
LibreTexts. (2025).[2] Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved from [Link][3][4][5][6]
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Mettler Toledo. IR vs Raman Spectroscopy: Advantages & Limitations. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives. PubMed Central. Retrieved from [Link]
-
University of Washington. Fourier Transform Infrared Spectroscopy (FTIR) SOP. Retrieved from [Link]
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Comparative Bioactivity Analysis: Methylsulfonyl vs. Sulfonamide Pyrazoles in Drug Discovery
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility.[1][2] Its presence in numerous FDA-approved drugs, such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant, underscores its therapeutic significance.[1][3] A critical aspect of designing novel pyrazole-based therapeutics lies in the strategic functionalization of the core ring system to modulate target affinity, selectivity, and pharmacokinetic properties. Among the most successful and widely explored substituents are the methylsulfonyl (-SO₂CH₃) and sulfonamide (-SO₂NHR) moieties.
This guide provides an in-depth comparison of the bioactivity of methylsulfonyl and sulfonamide-functionalized pyrazoles. Moving beyond a simple list of properties, we will dissect the fundamental chemical differences between these two groups and explain the causal relationships that dictate their biological performance. We will use Cyclooxygenase-2 (COX-2) inhibition as a primary case study, supported by detailed experimental protocols, comparative data, and mechanistic insights relevant to drug discovery professionals.
The Physicochemical Dichotomy: Understanding the Core Functional Groups
The choice between a methylsulfonyl and a sulfonamide group is a pivotal decision in the design of a drug candidate, as it fundamentally alters the molecule's electronic, steric, and hydrogen-bonding capabilities.
-
Methylsulfonyl (-SO₂CH₃): This group is a neutral, potent hydrogen bond acceptor via its two oxygen atoms. It is relatively non-polar and metabolically stable. Its primary role in drug-receptor interactions is to engage with hydrogen bond donors in the target's active site. The methyl group provides a small, lipophilic feature.
-
Sulfonamide (-SO₂NHR): The sulfonamide group is more complex and versatile. Like the methylsulfonyl group, its oxygens are strong hydrogen bond acceptors. However, the presence of the N-H bond introduces a crucial hydrogen bond donor functionality.[2] This N-H proton is also weakly acidic, allowing the sulfonamide to exist in an ionized state at physiological pH, which can significantly impact solubility and cell permeability. This dual hydrogen bond donor/acceptor capacity allows for more intricate and potentially stronger interactions within a binding pocket.[4][5]
This fundamental difference in hydrogen bonding potential is often the primary driver for observed differences in bioactivity and selectivity, as we will explore in the context of COX-2 inhibition.
Caption: Physicochemical differences between methylsulfonyl and sulfonamide groups.
Case Study: Selective COX-2 Inhibition
The development of selective COX-2 inhibitors is a classic success story for pyrazole-based drugs. The anti-inflammatory drug Celecoxib, a diarylpyrazole, features a p-sulfonamide moiety that is critical for its selectivity and potency. The closely related methylsulfonyl-containing pyrazoles have also been extensively studied as potent anti-inflammatory agents.[6]
The COX enzyme has two main isoforms: COX-1 (constitutively expressed, involved in homeostatic functions like gastric protection) and COX-2 (inducible during inflammation).[7] Selective inhibition of COX-2 is desirable to achieve anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs.[7][8]
The key to COX-2 selectivity lies in a subtle difference in the active sites of the two isoforms. The COX-2 active site possesses a larger, more accommodating side pocket, which is absent in COX-1. The sulfonamide or methylsulfonyl group of pyrazole inhibitors can project into this side pocket, forming specific interactions that anchor the drug and block substrate access.[6][9]
Mechanism of Selective Inhibition
The sulfonamide group of celecoxib-like inhibitors forms a crucial hydrogen bond with the side chain of His90 and backbone interactions with Arg513 within this secondary pocket of COX-2.[9] Methylsulfonyl-containing pyrazoles can also occupy this pocket, with the sulfonyl oxygens acting as hydrogen bond acceptors.[6] The choice between these two groups can fine-tune the binding affinity and selectivity profile.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
Quantitative Comparison of Bioactivity
The true measure of performance comes from quantitative experimental data. The following table summarizes representative in vitro data for pyrazole derivatives, highlighting the impact of the methylsulfonyl versus sulfonamide moiety on COX inhibition.
| Compound ID | Core Structure | R Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) | Reference |
| Celecoxib | 1,5-Diarylpyrazole | -SO₂NH₂ | >100 | 0.045 | >2222 | [8] |
| Comp. 8b | 1,3-Diarylpyrazole | -SO₂CH₃ | 17.09 | 0.079 | 211 | [6] |
| Comp. 9a | 1,3-Diarylpyrazole | -SO₂CH₃ | 15.01 | 0.071 | 211.4 | [6] |
| Comp. 5b | Pyrazole Carboxylic Acid | -SO₂NH-Ar | 5.40 | 0.01 | 344.56 | [10] |
| Comp. 17 | Imidazoline | -SO₂NH₂ | - | 0.3 | - | [9] |
Analysis of Data:
-
Both sulfonamide and methylsulfonyl pyrazoles can achieve potent, nanomolar inhibition of COX-2.[6][8][10]
-
The sulfonamide moiety in Celecoxib and its analogs often leads to exceptionally high selectivity indices, as it can be difficult to determine an accurate IC₅₀ for COX-1 due to weak inhibition.[8]
-
Methylsulfonyl derivatives (e.g., 8b, 9a) demonstrate excellent potency and high selectivity for COX-2, making them highly viable drug candidates.[6]
-
The specific scaffold and other substituents play a crucial role. For instance, compound 5b, a pyrazole sulfonamide with a carboxylic acid, shows outstanding potency and a very high selectivity index.[10] This highlights that the overall molecular architecture, not just a single functional group, dictates the final bioactivity.
Experimental Protocols: A Guide to Assay & Synthesis
To ensure scientific integrity, the protocols described here are designed to be self-validating, incorporating necessary controls for robust and reproducible results.
Workflow for Evaluating COX-2 Inhibition
The following workflow outlines the key steps in screening and characterizing novel pyrazole inhibitors.
Caption: High-level workflow for inhibitor discovery and characterization.
Protocol 1: Cell-Free COX-2 Inhibition Assay (Fluorescent)
This assay provides a direct measure of a compound's ability to inhibit the enzymatic activity of purified COX-2.
Principle: This protocol utilizes a fluorescent probe that reacts with PGG₂, an early intermediate in the prostaglandin synthesis pathway. Inhibition of COX-2 reduces PGG₂ production, leading to a decrease in fluorescence.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) fluorescent probe
-
Heme cofactor
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
96-well black microplates
-
Fluorescence plate reader (Ex/Em = 535/590 nm)
Methodology:
-
Reagent Preparation: Prepare working solutions of the enzyme, substrate, probe, and cofactor in Tris-HCl buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO. Add 1 µL of each concentration to the wells of a 96-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme Incubation: Add 150 µL of the COX-2 enzyme solution containing the heme cofactor to each well. Incubate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of a solution containing arachidonic acid and the ADHP probe to each well to start the reaction.
-
Signal Detection: Immediately begin kinetic reading on a fluorescence plate reader at 37°C, taking measurements every minute for 10-15 minutes.
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence vs. time curve.
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (V_inhibitor - V_no_enzyme) / (V_DMSO - V_no_enzyme)).
-
Plot % Inhibition vs. log[Inhibitor] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Causality and Controls:
-
Why DMSO? It is a universal solvent for organic compounds and is generally well-tolerated by enzymes at low final concentrations (<1%). The "DMSO only" control is critical to account for any solvent effects.
-
Why pre-incubate? This step ensures that the inhibitor has sufficient time to bind to the enzyme active site before the substrate is introduced, which is especially important for slow-binding inhibitors.
-
Why a kinetic read? It provides the reaction rate, which is a more robust measure of enzyme activity than a single endpoint reading, and helps identify potential assay artifacts.
Protocol 2: Synthesis of a Generic Pyrazole Sulfonamide
This protocol provides a general route for synthesizing pyrazole sulfonamides, which can be adapted based on the desired final structure.[5][11]
Step 1: Synthesis of Pyrazole-4-sulfonyl Chloride
-
To a solution of a substituted pyrazole (e.g., 3,5-dimethyl-1H-pyrazole) in a suitable solvent like chloroform, add chlorosulfonic acid dropwise at 0°C.
-
After the addition is complete, add thionyl chloride and heat the reaction mixture to 60°C for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer over sodium sulfate, and concentrate under vacuum to yield the crude pyrazole-4-sulfonyl chloride.
Step 2: Sulfonamide Formation
-
Dissolve the desired amine (e.g., 2-phenylethylamine) and a non-nucleophilic base (e.g., diisopropylethylamine) in dichloromethane.
-
Add a solution of the pyrazole-4-sulfonyl chloride from Step 1 dropwise to the amine solution at room temperature.
-
Stir the reaction for 12-16 hours at room temperature. Monitor by TLC.
-
Upon completion, wash the reaction mixture with cold water. Separate the organic layer, dry it over sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography to obtain the final pyrazole sulfonamide derivative.[11]
Broader Bioactivity: Beyond COX-2
While COX-2 is an excellent comparative target, it's important to note that both methylsulfonyl and sulfonamide pyrazoles exhibit a wide range of biological activities by targeting other enzymes.
-
Kinase Inhibition: The pyrazole scaffold is a privileged structure for kinase inhibitors.[12][13] Both sulfonamide and methylsulfonyl groups can be oriented to interact with the hinge region or solvent-front of the ATP-binding pocket of various kinases, leading to potent inhibition of targets like AKT, EGFR, and CDK.[14][15]
-
Antimicrobial and Antifungal Activity: Numerous pyrazole sulfonamides have been synthesized and shown to possess significant antimicrobial and antifungal properties.[4][16][17] The sulfonamide moiety can mimic p-aminobenzoic acid (PABA), an essential nutrient for folate synthesis in bacteria.[4]
-
Carbonic Anhydrase Inhibition: Sulfonamide-bearing pyrazoles have been investigated as potent inhibitors of carbonic anhydrases, enzymes relevant in conditions like glaucoma and Alzheimer's disease.[18][19]
Conclusion and Future Outlook
The choice between a methylsulfonyl and a sulfonamide pyrazole is not a matter of inherent superiority but of strategic design tailored to a specific biological target.
-
The sulfonamide moiety offers greater versatility with its dual hydrogen bond donor-acceptor capacity and ionizable proton. This often leads to highly potent and specific interactions, as exemplified by its critical role in many selective COX-2 and carbonic anhydrase inhibitors.
-
The methylsulfonyl group provides a neutral, stable, and potent hydrogen bond acceptor. It is a highly effective and slightly more conservative choice that can confer excellent potency and favorable pharmacokinetic profiles, particularly in targets where a hydrogen bond donor is not required or would be detrimental.
Ultimately, the optimal choice depends on the topology and amino acid composition of the target's binding site. A thorough understanding of the target structure, supported by molecular docking and structure-activity relationship (SAR) studies, is paramount. This guide provides the foundational knowledge and experimental framework for researchers to rationally design and evaluate the next generation of potent and selective pyrazole-based therapeutics.
References
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- PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026).
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A Comparative Guide to the Structural Elucidation of 5-(methylsulfonylmethyl)-1H-pyrazole: An In-Depth Analysis of X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive analysis of X-ray crystallography as the gold standard for the structural elucidation of small molecules, using the novel compound 5-(methylsulfonylmethyl)-1H-pyrazole as a focal point. While a public crystal structure for this specific molecule is not yet available, this guide will leverage data from structurally similar pyrazole derivatives to provide a robust framework for its analysis. Furthermore, we will objectively compare X-ray crystallography with other powerful analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to offer a holistic perspective on small molecule characterization.
The Unambiguous Power of X-ray Crystallography
X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. The technique provides unequivocal information on bond lengths, bond angles, and torsional angles, which are critical for understanding a molecule's reactivity, intermolecular interactions, and biological activity. For a molecule like this compound, understanding the spatial relationship between the pyrazole ring, the flexible methylsulfonylmethyl side chain, and potential hydrogen bond donors and acceptors is crucial for rational drug design.
The process of X-ray crystallography, from crystal growth to structure solution, is a meticulous but rewarding endeavor. The resulting electron density map provides an unparalleled level of detail, revealing the molecule's conformation and packing within the crystal lattice.
The following protocol outlines the key steps that would be undertaken to determine the crystal structure of this compound, based on established methodologies for similar pyrazole derivatives.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Synthesis and Purification: The initial step involves the synthesis of this compound. The synthesis of pyrazoles can be achieved through various methods, such as the reaction of a β-enamine diketone with hydrazine.[3] The crude product must then be purified to a high degree, typically by column chromatography or recrystallization, to remove impurities that could hinder crystallization.
-
Crystal Growth: High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment. For small organic molecules like our target, slow evaporation of a saturated solution is a common and effective technique. A variety of solvents and solvent mixtures (e.g., ethanol, ethyl acetate, hexane) should be screened to find the optimal conditions for crystal growth.
-
Crystal Mounting and Data Collection: A suitable single crystal is selected and mounted on a goniometer head. To minimize thermal motion and protect the crystal from radiation damage, data is typically collected at a low temperature (e.g., 90 K or 172 K).[1][2] The crystal is then placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as a series of reflections.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods. The resulting structural model is refined against the experimental data to optimize the atomic positions, and thermal parameters, and to minimize the difference between the observed and calculated structure factors.
The workflow for a typical X-ray crystallography experiment can be visualized as follows:
Comparative Analysis: X-ray Crystallography vs. Alternative Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic techniques offer complementary and often more readily accessible information. The choice of analytical method depends on the specific research question, the nature of the sample, and the available resources.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing | Connectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations, solution-state conformation | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | High-quality single crystal | Soluble sample in a suitable deuterated solvent | Ionizable sample, typically in solution |
| Sample State | Solid state | Solution or solid state | Gas phase (ions) |
| Key Advantages | Unambiguous structural determination | Provides information on dynamic processes in solution; non-destructive | High sensitivity, requires very small sample amounts |
| Key Limitations | Requires crystalline material, which can be challenging to obtain; provides a static picture of the molecule | Can be complex to interpret for large molecules; less precise than crystallography for geometric parameters | Does not provide direct information on 3D structure or stereochemistry |
NMR spectroscopy is an indispensable tool for the characterization of organic molecules in solution. For this compound, ¹H and ¹³C NMR would confirm the presence of all expected functional groups and provide information about their chemical environments.[4][5] Two-dimensional NMR techniques, such as COSY and HMBC, would establish the connectivity of the atoms, confirming the pyrazole ring structure and the attachment of the methylsulfonylmethyl side chain. While NMR can provide insights into the preferred conformation in solution through techniques like NOESY, it does not offer the high-resolution geometric data of X-ray crystallography.
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound with high accuracy.[3] Fragmentation patterns observed in the mass spectrum can also provide clues about the molecule's structure. However, MS alone cannot distinguish between isomers or provide any information about the three-dimensional arrangement of atoms.
Conclusion: An Integrated Approach to Structural Elucidation
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Vinaya, K., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate at 90 K. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 12), 1354–1358. [Link]
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Karczmarzyk, Z., et al. (2008). 1,3-Dimethyl-5-methylsulfonyl-1H-pyrazolo[4,3-e][1][8][9]triazine. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 4), o723. [Link]
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Hao, L., et al. (2023). Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions. Organic & Biomolecular Chemistry, 21(37), 7611–7615. [Link]
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Wang, Y., et al. (2022). Transition Metal-free C-H Sulfonylation and Pyrazole Annulation Cascade for the Synthesis of 4-Sulfonyl Pyrazoles. Asian Journal of Organic Chemistry, 11(7), e202200213. [Link]
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Dračínský, M., & Hodgkinson, P. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 37–41. [Link]
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Hester, J. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, 28(14), 5413. [Link]
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Poirier, M., et al. (2020). Pyrazolyl-pyrimidones inhibit the function of human solute carrier protein SLC11A2 (hDMT1) by metal chelation. RSC Medicinal Chemistry, 11(1), 108–117. [Link]
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Al-Majid, A. M., et al. (2021). Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-phenylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1010–1015. [Link]
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Krasavin, M., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6563. [Link]
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Kusakiewicz-Dawid, A., et al. (2020). 2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 223–227. [Link]
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Thirusharwin, S. S., et al. (2026). Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 346, 126940. [Link]
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HPLC Retention Profile: 5-(methylsulfonylmethyl)-1H-pyrazole
This guide provides a technical analysis of the HPLC retention behavior of 5-(methylsulfonylmethyl)-1H-pyrazole , a highly polar heterocyclic building block.
Executive Summary & Molecule Analysis
This compound is a challenging analyte for standard Reverse Phase (RP) chromatography due to its dual-polarity motif: the hydrophilic pyrazole ring combined with a highly polar sulfone (-SO₂-) linker.
-
Chemical Challenges:
-
High Polarity: The sulfone group creates a strong dipole, and the pyrazole ring is capable of hydrogen bonding (donor/acceptor).
-
Low Lipophilicity: With an estimated LogP < 0.5, retention on standard C18 columns is often insufficient (elution near the void volume,
), leading to ion suppression in LC-MS and poor resolution from matrix salts. -
UV Detectability: The lack of extended conjugation limits UV sensitivity, often requiring detection at low wavelengths (205–210 nm) or MS detection.
-
Physicochemical Profile
| Property | Value (Approx.) | Chromatographic Implication |
| LogP | ~0.2 – 0.5 | Weak hydrophobic retention; requires high aqueous phases or alternative modes (HILIC). |
| pKa (MH+) | ~2.0 – 2.5 | At pH < 2, the molecule is protonated (cationic). At pH > 3, it is neutral. |
| Functionality | Sulfone + Pyrazole | Sulfone: Strong dipole, H-bond acceptor. Pyrazole: Pi-system, H-bond donor/acceptor. |
Comparative Method Performance
The following section compares three distinct separation strategies. Data is derived from structure-retention relationships of sulfone-substituted pyrazoles.
Strategy A: The "Default" C18 Approach (Often Inadequate)
-
Column: Standard C18 (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Conditions: 0.1% Formic Acid in Water/Acetonitrile.[1]
-
Performance:
-
Retention Time (RT): < 1.5 min (near void).
-
Issue: "Phase Collapse" or "Dewetting" risk if 100% aqueous mobile phase is used to force retention.
-
Verdict: Not Recommended without ion-pairing reagents.
-
Strategy B: Biphenyl / Phenyl-Hexyl (Recommended for RP)
-
Mechanism: The Biphenyl stationary phase engages in
interactions with the pyrazole ring and dipole-dipole interactions with the sulfone group. -
Performance: Significantly enhanced retention compared to C18.
-
Experimental Data Support: Studies on sulfone-containing drugs (e.g., sulfinpyrazone) demonstrate that Biphenyl phases provide 2–3x greater retention factors (
) than C18 due to the electron-withdrawing nature of the sulfone enhancing -acidity.
Strategy C: HILIC (Best for MS Sensitivity)
-
Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC) or Bare Silica.
-
Mechanism: Partitioning into the water-rich layer on the silica surface.
-
Performance:
-
Retention Time: > 5.0 min (Tunable).
-
Advantage: Elutes in high organic solvent (e.g., 80% ACN), which enhances desolvation efficiency in ESI-MS.
-
Recommended Experimental Protocols
Protocol 1: Enhanced Reverse Phase (Biphenyl)
Best for UV-based purity analysis and impurity profiling.
-
Stationary Phase: Kinetex Biphenyl or Restek Pinnacle DB Biphenyl (2.6 µm, 100 Å).
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffers pyrazole ionization).
-
Mobile Phase B: Methanol (Promotes stronger
interactions than ACN). -
Gradient:
-
0–1 min: 5% B (Isocratic hold to focus analyte).
-
1–8 min: 5%
60% B. -
8–10 min: 60% B.
-
-
Flow Rate: 0.5 mL/min (for 2.1 mm ID).
-
Expected RT: ~3.5 – 4.5 min.
Protocol 2: HILIC (LC-MS Compatible)
Best for trace quantification and maximum retention.
-
Stationary Phase: ZIC-HILIC or Amide-HILIC.
-
Mobile Phase A: 20 mM Ammonium Acetate in Water (pH 4.5).
-
Gradient:
-
0–1 min: 95% B.
-
1–10 min: 95%
60% B.
-
-
Note: The sulfone group interacts strongly with the hydration shell in HILIC, providing excellent selectivity against non-polar matrix components.
Decision Logic & Troubleshooting
The following diagram illustrates the decision process for selecting the correct column based on your specific analytical needs.
Figure 1: Decision tree for column selection based on detection mode and retention requirements.
Troubleshooting Common Issues
| Symptom | Cause | Solution |
| Peak Tailing | Interaction between Pyrazole -NH and residual silanols. | Ensure buffer concentration is >10 mM. Operate at pH 3.0 (suppresses silanols) or use an end-capped column. |
| Split Peaks | Sample solvent mismatch. | RP Mode: Dissolve sample in <10% organic. HILIC Mode: Dissolve sample in >80% ACN. |
| RT Drift | pH sensitivity of the pyrazole ring. | Use a buffered mobile phase (Ammonium Formate/Acetate) rather than simple acid additives (0.1% FA). |
References
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column. Retrieved from
-
LCGC International. Enhance Retention of Sulfur Containing Compounds Through Pi-Pi Interactions Using Pinnacle DB Biphenyl HPLC Columns. Retrieved from
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 1048, Pyrazole. Retrieved from
-
Ashtekar, et al. RP-HPLC Method Development of Synthesized Derivative. International Journal of Pharmaceutical Investigation, 2023.[6] Retrieved from
Sources
- 1. researchchemicalsconnect.com [researchchemicalsconnect.com]
- 2. journals.najah.edu [journals.najah.edu]
- 3. Chromatography (GC & HPLC) - ITW Reagents [itwreagents.com]
- 4. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Separation of 1H-Pyrazole-3-carboxylic acid, 5-hydroxy-1-(4-sulfophenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
The Metabolic Stability Standoff: Pyrazole Sulfones versus Sulfoxides in Drug Discovery
A Senior Application Scientist's Guide to Navigating a Critical Drug Design Choice
In the intricate chess game of drug discovery, metabolic stability is a queen. A molecule's ability to resist rapid breakdown by the body's metabolic machinery is a critical determinant of its pharmacokinetic profile, influencing everything from oral bioavailability and dosing frequency to the potential for drug-drug interactions and toxicity. For medicinal chemists working with the privileged pyrazole scaffold, the choice between incorporating a sulfoxide or a sulfone moiety can be a pivotal move, with profound implications for a compound's metabolic fate. This guide provides an in-depth comparison of the metabolic stability of pyrazole sulfones and sulfoxides, supported by experimental data and field-proven insights, to empower researchers to make more informed decisions in their drug design strategies.
The Sulfoxide-Sulfone Dichotomy: A Tale of Two Oxidation States
At the heart of this comparison lies the differing oxidation states of the sulfur atom. A sulfoxide is the first product of sulfide oxidation, while a sulfone represents a further, more complete oxidation. This fundamental chemical difference dictates their electronic properties, polarity, and, crucially, their susceptibility to metabolic enzymes. Generally, sulfones are more polar and less prone to further oxidation compared to their sulfoxide counterparts.[1] This inherent stability often translates to a longer half-life in biological systems.
The Metabolic Machinery: Key Players in Sulfoxide and Sulfone Biotransformation
The metabolism of xenobiotics, including pyrazole-containing drugs, is primarily orchestrated by two super-families of enzymes: the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs).
-
Cytochrome P450s (CYPs): This versatile family of heme-containing enzymes is a major contributor to Phase I metabolism, catalyzing a wide array of oxidative reactions.[2] With respect to sulfur-containing compounds, CYPs can mediate the oxidation of sulfides to sulfoxides and subsequently to sulfones.[3][4] Specific isoforms, such as CYP3A4 and CYP2C9, have been implicated in the metabolism of various drugs and can act on both the pyrazole ring and the sulfur moiety.[3][5]
-
Flavin-containing Monooxygenases (FMOs): FMOs are another critical class of Phase I enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen- and sulfur-containing compounds.[6] FMOs are highly efficient at converting sulfides to sulfoxides.[7] Their role in the further oxidation of sulfoxides to sulfones is generally considered to be less significant than that of CYPs.
The interplay between these enzyme families is a key determinant of the metabolic profile of a pyrazole sulfoxide or sulfone. A sulfoxide can be a substrate for both CYPs and FMOs, potentially leading to multiple metabolic pathways, including further oxidation to the sulfone. In contrast, a sulfone is often the end-product of this oxidative pathway, rendering it less susceptible to further metabolism.
A Case Study in Persistence: The Metabolic Fate of Fipronil
Direct, head-to-head comparative studies of the metabolic stability of pyrazole sulfoxide and sulfone analogs are not abundant in the literature. However, the extensive research on the phenylpyrazole insecticide fipronil offers a compelling and illustrative case study. Fipronil, a sulfide, undergoes hepatic metabolism to its primary metabolite, fipronil sulfone.[8][9]
Experimental data from pharmacokinetic studies in rats demonstrates a stark difference in the persistence of fipronil and its sulfone metabolite. After oral administration, fipronil has an elimination half-life of approximately 8.5 hours. In dramatic contrast, the elimination half-life of fipronil sulfone is a staggering 208 hours.[9][10] This more than 24-fold increase in half-life underscores the significantly greater metabolic stability of the sulfone. Plasma concentrations of fipronil sulfone can be over 20 times higher than the parent compound, making it the predominant circulating form.[8]
This pronounced difference in metabolic stability can be attributed to the fact that the sulfone is the terminal oxidation product. While fipronil (the sulfide) is readily oxidized to the sulfone, the sulfone itself is highly resistant to further metabolic degradation. This resistance to clearance leads to its accumulation and prolonged presence in the body.
While fipronil is a sulfide, this case study provides a strong rationale for the expected metabolic stability of a pyrazole sulfone relative to a pyrazole sulfoxide. The sulfoxide is an intermediate on the oxidative pathway to the sulfone. Therefore, it is logical to infer that the sulfone, being the more oxidized and polar final product, would exhibit greater metabolic stability.
Experimental Assessment of Metabolic Stability: In Vitro Approaches
To experimentally determine the metabolic stability of novel pyrazole sulfoxides and sulfones, several robust in vitro assays are routinely employed in drug discovery.[11][12] These assays provide crucial data for predicting in vivo clearance and bioavailability.[11]
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of liver cells that are enriched in CYP and FMO enzymes.[12] This assay measures the rate of disappearance of a compound when incubated with liver microsomes and necessary cofactors (e.g., NADPH).
Experimental Protocol:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes (from human or other species of interest), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and the test compound (typically at a final concentration of 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), aliquots of the reaction mixture are transferred to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Sample Processing: The quenched samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in each sample is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.
Hepatocyte Stability Assay
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their cofactors.[11] This assay provides a more comprehensive assessment of a compound's metabolic fate.
Experimental Protocol:
-
Hepatocyte Preparation: Cryopreserved hepatocytes are thawed and suspended in a suitable incubation medium. Cell viability is assessed to ensure the health of the cells.
-
Incubation: The test compound is added to the hepatocyte suspension at a defined concentration. The incubation is carried out in a shaking water bath or an incubator at 37°C with a controlled atmosphere (e.g., 95% air, 5% CO2).
-
Time-Point Sampling: Aliquots of the hepatocyte suspension are taken at various time points and mixed with a quenching solution.
-
Sample Processing and Analysis: Similar to the microsomal stability assay, samples are processed and analyzed by LC-MS/MS to determine the concentration of the parent compound over time.
-
Data Analysis: The data is analyzed to determine the in vitro half-life and intrinsic clearance.
| Parameter | Pyrazole Sulfoxide | Pyrazole Sulfone | Rationale for Difference |
| In Vitro Half-life (t½) | Likely Shorter | Likely Longer | Sulfoxides are intermediates in the oxidative pathway and are susceptible to further oxidation to sulfones by CYPs. Sulfones are often the terminal, more stable metabolite. |
| Intrinsic Clearance (CLint) | Likely Higher | Likely Lower | Higher clearance of the sulfoxide would be expected due to its potential for further metabolism. |
| Primary Metabolic Pathway | Oxidation to sulfone, potential for other CYP/FMO mediated reactions on the pyrazole ring. | More resistant to further oxidation. Metabolism, if it occurs, is more likely to happen on other parts of the molecule. | The sulfone group is already in a high oxidation state, making it less of a target for further oxidative metabolism. |
Visualizing the Metabolic Pathways and Workflows
Caption: Metabolic oxidation cascade of pyrazole sulfides.
Caption: Workflow for in vitro metabolic stability assays.
Conclusion: The Verdict on Stability
The available evidence strongly suggests that pyrazole sulfones are metabolically more stable than their corresponding sulfoxides. This increased stability stems from the fact that the sulfone is typically the terminal product of the oxidative metabolic pathway mediated by CYP enzymes. While a sulfoxide can be further metabolized to a sulfone, the sulfone itself is significantly more resistant to subsequent enzymatic degradation.
For drug development professionals, this has critical implications. Designing a pyrazole-containing drug candidate with a sulfone moiety may lead to a longer in vivo half-life, potentially allowing for less frequent dosing. However, this increased stability can also lead to accumulation and a higher risk of off-target effects if the compound is not efficiently cleared by other mechanisms. Conversely, a pyrazole sulfoxide may have a shorter half-life but could also be a pro-drug for a more active sulfone metabolite.
Ultimately, the choice between a pyrazole sulfoxide and a sulfone is not a one-size-fits-all decision. It requires a nuanced understanding of the specific drug target, the desired pharmacokinetic profile, and the overall therapeutic strategy. By leveraging the insights and experimental approaches outlined in this guide, researchers can make more strategic choices in their quest to develop safer and more effective medicines.
References
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Dr.Oracle. (n.d.). What are the pharmacokinetics of fipronil? Retrieved from [Link]
- Intertox. (2018). Fipronil: uses, pharmacological and toxicological features. Revista Intertox de Toxicologia, Risco Ambiental e Sociedade.
- Alves, L. C., et al. (2022). Oral pharmacokinetic profile of fipronil and efficacy against flea and tick in dogs. Journal of Veterinary Pharmacology and Therapeutics, 45(1), 23-33.
- Roques, B. B., et al. (2012). CYP450-Dependent Biotransformation of the Insecticide Fipronil into Fipronil Sulfone Can Mediate Fipronil-Induced Thyroid Disruption in Rats. Toxicological Sciences, 127(1), 29-41.
- Das, P. C., et al. (2014). Identification of fipronil metabolites by time-of-flight mass spectrometry for application in a human exposure study.
- Tang, C., et al. (2000). In-vitro metabolism of celecoxib, a cyclooxygenase-2 inhibitor, by allelic variant forms of human liver microsomal cytochrome P450 2C9: correlation with CYP2C9 genotype and in-vivo pharmacokinetics. Pharmacogenetics, 10(9), 801-811.
- Gnamm, C., et al. (2022). Sulfilimines: An Underexplored Bioisostere for Drug Design? Journal of Medicinal Chemistry, 65(3), 1941-1952.
- Sandberg, M., et al. (2000). Oxidation of celecoxib by polymorphic cytochrome P450 2C9 and alcohol dehydrogenase. British Journal of Clinical Pharmacology, 50(5), 441-450.
- Lash, E. A., et al. (2013). Celecoxib influences steroid sulfonation catalyzed by human recombinant sulfotransferase 2A1. The Journal of Steroid Biochemistry and Molecular Biology, 138, 269-276.
- Zhou, S. F., et al. (2011). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Pharmacokinetics, 50(12), 783-800.
- Lampe, J. N., et al. (2022). The anti-inflammatory drug celecoxib is metabolized by Pseudomonas aeruginosa CYP107S1 in vitro and in vivo. Drug Metabolism and Disposition, 50(1), 60-68.
- Cederbaum, A. I., & Cohen, G. (1989). Comparison of the interaction of pyrazole and its metabolite 4-hydroxypyrazole with rat liver microsomes. Alcoholism, Clinical and Experimental Research, 13(1), 117-121.
- Clay, K. L., et al. (1977). Metabolism of pyrazole. Structure elucidation of urinary metabolites. Drug Metabolism and Disposition, 5(2), 149-156.
- He, M., et al. (2001). Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. Drug Metabolism and Disposition, 29(5), 657-664.
- He, M., et al. (2001). Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. Drug Metabolism and Disposition, 29(5), 657-664.
- Giri, P., et al. (2018). In Vitro Drug-Drug Interaction Potential of Sulfoxide and/or Sulfone Metabolites of Albendazole, Triclabendazole, Aldicarb, Methiocarb, Montelukast and Ziprasidone. Drug Metabolism Letters, 12(2), 118-128.
- Marcinkowska, M., et al. (2021). Multifunctional Arylsulfone and Arylsulfonamide-Based Ligands with Prominent Mood-Modulating Activity and Benign Safety Profile, Targeting Neuropsychiatric Symptoms of Dementia. Journal of Medicinal Chemistry, 64(15), 11337-11357.
- He, M., et al. (2001). Metabolism of sulfinpyrazone sulfide and sulfinpyrazone by human liver microsomes and cDNA-expressed cytochrome P450s. Drug Metabolism and Disposition, 29(5), 657-664.
- Ding, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1191-1212.
- Bell, S. G., et al. (2021). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. International Journal of Molecular Sciences, 22(17), 9534.
- Anonymous. (2023). SULFOXIDES AND SULFONES: REVIEW. Indian Drugs, 60(02).
- Hamman, M. A., et al. (2000). Stereoselective sulfoxidation of sulindac sulfide by flavin-containing monooxygenases. Comparison of human liver and kidney microsomes and mammalian enzymes. Drug Metabolism and Disposition, 28(9), 1015-1022.
- Vora, J. J., et al. (2023). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega, 8(39), 35689-35702.
- Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations.
- Kumar, D., & Kumar, N. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1839-1854.
- Wang, Y., et al. (2019).
- Maldonado, L. A., & Insuasty, B. (2020).
- Chen, Y., et al. (2023). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. Chemical Science, 14(38), 10487-10493.
- Taylor, W. R., et al. (2021). Cyclic sulfoxides and sulfones in drug design. In Comprehensive Medicinal Chemistry III (pp. 456-480). Elsevier.
- Wiley, J. L., et al. (2012). Structural analogs of pyrazole and sulfonamide cannabinoids: effects on acute food intake in mice. European Journal of Pharmacology, 696(1-3), 121-128.
- El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995.
- Chen, Y. T., et al. (2012). The results of the sulfur oxidation of thioanisole for P450 119 at 35... Dalton Transactions, 41(4), 1179-1184.
- Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(8), 1365-1375.
- Abegg, D., et al. (2021). Chemoproteomics‐Enabled De Novo Discovery of Photoswitchable Carboxylesterase Inhibitors for Optically Controlled Drug Metabolism.
- Maggio, B., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 665339.
- Hoyt, J. M., et al. (2019). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. Organometallics, 38(15), 2955-2962.
- Fargetton, X., et al. (1986). Sulfoxidation of albendazole by a cytochrome P450-independent monooxygenase from rat liver microsomes.
- Maldonado, L. A., & Insuasty, B. (2020).
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Safety Operating Guide
Proper Disposal Procedures: 5-(methylsulfonylmethyl)-1H-pyrazole
[1]
Executive Summary & Compound Identification[1][2]
Topic: Safe Disposal and Handling of 5-(methylsulfonylmethyl)-1H-pyrazole
CAS Number: Not widely listed; treat as Class-Based Pyrazole Sulfone
Molecular Formula: C
This guide provides a rigorous, safety-first protocol for the disposal of This compound .[1] Due to the limited availability of specific Safety Data Sheets (SDS) for this niche intermediate, this protocol adopts a "Worst-Case Hazard Class" approach. This ensures that even in the absence of specific toxicological data, the material is handled with a margin of safety that exceeds standard regulatory requirements.
Core Directive: Treat this compound as a Hazardous Organic Solid with potential irritant and acute toxicity properties. Do not dispose of in municipal trash or down the drain.
Hazard Profile & Risk Assessment
Before disposal, you must understand the chemical nature of the material to select the correct waste stream.
Functional Group Analysis[1]
-
Pyrazole Ring: Nitrogen-containing heterocycle.[1][2] Often associated with skin/eye irritation (H315/H319) and potential acute toxicity if swallowed (H302).
-
Methylsulfonylmethyl Group (-CH
SO CH ): A sulfone moiety.[1] Unlike sulfonyl chlorides, sulfones are chemically stable and non-reactive with water. However, upon incineration, they generate sulfur oxides (SO ), requiring disposal facilities with appropriate scrubbers.
Default Hazard Classification (Precautionary)
In the absence of a vendor-specific SDS, apply the following GHS classifications for disposal labeling:
| Hazard Category | Hazard Statement Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][3] |
| Environmental | H412 | Harmful to aquatic life with long-lasting effects (Default for organics).[1] |
Waste Classification (RCRA)[1]
For US-based laboratories, adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.[1]
-
P-List / U-List: This specific compound is not typically listed on the EPA's P-list (acutely hazardous) or U-list (toxic).[1]
-
Characteristic Waste: It does not typically exhibit Ignitability (D001), Corrosivity (D002), or Reactivity (D003).[1]
-
Operational Classification: despite the lack of a specific RCRA code, dispose of as Non-Regulated Chemical Waste but manage it via Hazardous Waste Incineration to ensure complete destruction.
Waste Code Assignment for Labeling:
-
If your institution requires a code for non-regulated organics, use "Non-Regulated" or the internal code for "Organic Solid, Toxic/Irritant" .
Step-by-Step Disposal Protocol
Solid Waste (Pure Substance)[1]
-
Container: Collect in a wide-mouth high-density polyethylene (HDPE) or glass jar.
-
Segregation: Do not mix with oxidizers (e.g., permanganates, nitrates) or strong acids.
-
Labeling:
-
Final Disposition: High-temperature incineration.[1]
Liquid Waste (Reaction Mixtures)
Segregate based on the solvent system used.
-
Scenario A: Dissolved in Organic Solvent (e.g., DMSO, Methanol) [1]
-
Stream: Organic Solvent Waste.
-
Sub-Stream: Halogenated vs. Non-Halogenated (depending on the solvent).
-
Note: The sulfone group does not require a separate sulfur waste stream in most modern incinerators, but check local facility limits on sulfur content.
-
-
Scenario B: Aqueous Solutions
-
Stream: Aqueous Hazardous Waste.
-
Prohibition: NEVER pour down the sink. Pyrazoles can be persistent in water systems.[4]
-
Disposal Decision Tree
The following diagram outlines the logical flow for determining the correct waste stream.
Figure 1: Decision logic for segregating pyrazole-sulfone waste streams.
Spill Management & Cleanup[1][6]
Accidental spills must be handled immediately to prevent spread and exposure.
PPE Required:
-
Nitrile gloves (double gloving recommended).
-
Safety goggles.[4]
-
Lab coat.
-
N95 dust mask or half-face respirator (if powder is fine/dusty).[1]
Protocol:
-
Isolate: Evacuate non-essential personnel from the immediate area.
-
Contain: If solid, cover with a damp paper towel to prevent dust generation. If liquid, dike with absorbent pads.
-
Clean:
-
Solids: Scoop up carefully using a plastic spatula or dustpan. Place in a waste jar.
-
Residue: Wipe the surface with a soap/water solution, followed by an alcohol wipe (ethanol/isopropanol).
-
-
Dispose: Place all cleanup materials (gloves, wipes, pads) into the Solid Hazardous Waste container.
Figure 2: Immediate response workflow for laboratory spills.
References
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]
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- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 5-methylsulfinyl-1H-pyrazole-4-carboxylic acid | C5H6N2O3S | CID 21218111 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(methylsulfonylmethyl)-1H-pyrazole
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 5-(methylsulfonylmethyl)-1H-pyrazole. As a novel chemical entity, its toxicological properties are not yet fully characterized. Therefore, this document is grounded in the principle of minimizing exposure to "As Low As Reasonably Practicable" (ALARP) by treating the compound as potentially hazardous until comprehensive data is available. The causality behind each recommendation is explained to foster a deep understanding of laboratory safety.
Understanding the Potential Hazards: A Logic-Driven Approach
While a specific Safety Data Sheet (SDS) for this compound is not yet widely available, we can infer potential hazards by analyzing its constituent chemical moieties: the pyrazole ring and the methylsulfonyl group. This proactive hazard assessment is a cornerstone of a trustworthy laboratory safety system.
-
The Pyrazole Core: Pyrazole and its derivatives exhibit a vast range of biological activities.[1] While many are explored for therapeutic benefits, some have demonstrated significant toxicity.[2] For instance, certain 1-methyl-1H-pyrazole-5-carboxamides, which share a structural similarity, have been linked to acute mammalian toxicity through the inhibition of the mitochondrial respiratory system. The toxic symptoms in animal studies for some pyrazoles include ataxia, muscle weakness, and respiratory depression.[3]
-
The Methylsulfonyl Group: This functional group is present in many active pharmaceutical ingredients. However, related sulfonyl chloride derivatives, such as 1-Methyl-1H-pyrazole-5-sulfonyl chloride, are classified as corrosive materials that can cause severe skin and eye damage and react violently with water.[4] While this compound is not a sulfonyl chloride, the presence of the sulfonyl group warrants caution regarding its reactivity and potential as an irritant.
Given these potential risks, a conservative approach to personal protective equipment (PPE) is not just recommended; it is essential for ensuring personnel safety.
Core PPE Directive: Non-Negotiable Protection
For all routine laboratory operations involving this compound in quantities typical for research and development, the following baseline PPE is mandatory. This establishes a primary barrier to exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles are preferred. | Protects against accidental splashes of solutions or contact with airborne solid particles. Pyrazole derivatives are known to cause serious eye irritation.[5][6] |
| Hand Protection | Nitrile gloves (minimum 4 mil thickness), powder-free. | Prevents direct dermal contact. Thicker gloves offer better protection, and double-gloving is recommended for handling concentrated solutions or for prolonged tasks.[7] |
| Body Protection | Long-sleeved laboratory coat with snap or button closures. | Protects skin and personal clothing from contamination. The coat should be kept fully fastened during all handling procedures. |
| Footwear | Closed-toe shoes made of a non-porous material. | Protects feet from spills and falling objects. |
Risk-Based PPE Escalation: Adapting to the Task
Not all laboratory procedures carry the same level of risk. Operations that can generate aerosols, involve larger quantities of the material, or have a higher potential for spills require an escalation in PPE. The following workflow provides a logical framework for determining the appropriate level of protection.
Caption: Risk assessment workflow for selecting appropriate PPE.
Operational Protocols: Ensuring Self-Validating Safety
Proper technique in donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination. This procedural discipline ensures the integrity of the protective barrier.
Donning PPE: A Step-by-Step Methodology
-
Hand Hygiene: Begin by washing hands thoroughly with soap and water or using an alcohol-based hand sanitizer.
-
Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned or snapped.
-
Respiratory Protection (if required): If the risk assessment dictates a respirator, perform a seal check according to the manufacturer's instructions.
-
Eye and Face Protection: Don safety goggles and/or a face shield.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. If double-gloving, don the second pair over the first.
Doffing PPE: The Contamination Control Sequence
The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).
-
Gloves (Outer Pair): If double-gloved, remove the outer pair first. Grasp the outside of one glove at the cuff with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide an ungloved finger under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Gown/Lab Coat: Unfasten the lab coat. Peel it away from the neck and shoulders, touching only the inside. Turn the gown inside out as you remove it, fold it, and dispose of it.
-
Hand Hygiene: Perform hand hygiene.
-
Eye and Face Protection: Remove goggles or face shield by handling the strap or earpieces.
-
Respiratory Protection: Remove the respirator without touching the front.
-
Gloves (Inner Pair): Remove the final pair of gloves using the technique from step 1.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: Step-by-step PPE doffing sequence to prevent contamination.
Disposal Plan: Managing Contaminated Materials
All materials, including PPE, that come into contact with this compound must be considered chemical waste.
-
Contaminated PPE: All used gloves, disposable gowns, and other contaminated items should be placed in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of these items in regular trash.
-
Chemical Waste: Unused compound, contaminated solutions, and rinsates should be collected in a dedicated, sealed, and labeled hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal. Never pour chemical waste down the drain.[4]
-
Spill Cleanup: In the event of a spill, use a chemical spill kit. Absorb the spill with an inert material (e.g., vermiculite or sand), collect the material using non-sparking tools, and place it in a sealed container for hazardous waste disposal. The level of PPE for spill cleanup should correspond to the "Containment PPE" level in the risk assessment workflow.
By adhering to these detailed protocols, you build a self-validating system of safety that protects you and your colleagues, ensuring that your valuable research can proceed with confidence and integrity.
References
- Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. (n.d.). National Institutes of Health.
- The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate.
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1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2020). ACS Publications. Retrieved February 13, 2026, from [Link]
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Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]
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Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2016). ResearchGate. Retrieved February 13, 2026, from [Link]
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Technical Supplement. (2019). U.S. Forest Service. Retrieved February 13, 2026, from [Link]
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Personal Protective Equipment. (2023). U.S. Environmental Protection Agency. Retrieved February 13, 2026, from [Link]
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Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved February 13, 2026, from [Link]
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Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. (n.d.). Labkem. Retrieved February 13, 2026, from [Link]
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8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. Retrieved February 13, 2026, from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). American Pharmacists Association. Retrieved February 13, 2026, from [Link]
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1H-Pyrazol-3-amine, 5-methyl-. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
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1H-Pyrazole, 1-methyl-5-(methylthio)-. (n.d.). PubChem. Retrieved February 13, 2026, from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). MDPI. Retrieved February 13, 2026, from [Link]
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Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (2019). Oriental Journal of Chemistry. Retrieved February 13, 2026, from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 13, 2026, from [Link]
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Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved February 13, 2026, from [Link]
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Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. (2023). ResearchGate. Retrieved February 13, 2026, from [Link]
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1H-Pyrazole-4-carboxamide, N-(aminoiminomethyl)-5-cyclopropyl-1-(5-quinolinyl)-, methanesulfonate (1:1). (n.d.). CAS Common Chemistry. Retrieved February 13, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
